molecular formula C5H7BN2O2 B151053 (2-Aminopyridin-4-yl)boronic acid CAS No. 903513-62-2

(2-Aminopyridin-4-yl)boronic acid

Cat. No.: B151053
CAS No.: 903513-62-2
M. Wt: 137.93 g/mol
InChI Key: AWBACOXFGYMTIX-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C5H7BN2O2 and its molecular weight is 137.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-aminopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBACOXFGYMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634891
Record name (2-Aminopyridin-4-yl)boronic acid
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Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903513-62-2
Record name B-(2-Amino-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903513-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminopyridin-4-yl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70634891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2-Aminopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyridin-4-yl)boronic acid (CAS Number: 903513-62-2 ) is a specialized building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development.[1][2] Its unique structure, combining a 2-aminopyridine moiety with a boronic acid functional group, makes it a valuable reagent for creating complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a stable, solid compound. The boronic acid group is a key feature, acting as a Lewis acid and enabling reversible covalent bond formation, a property widely exploited in the design of enzyme inhibitors and sensors.[3] The 2-aminopyridine scaffold is a prevalent pharmacophore in numerous biologically active compounds.[4]

A summary of its key properties is presented below.

PropertyValueReference
CAS Number 903513-62-2[1][2]
Molecular Formula C₅H₇BN₂O₂
IUPAC Name This compound
InChI Key AWBACOXFGYMTIX-UHFFFAOYSA-N
Safety Signal Word: Warning
Hazard Statements: H302, H315, H319, H335
Precautionary Statements: P261, P305+P351+P338

Note: Detailed spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers.[5]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids often involves a regioselective halogen-metal exchange followed by quenching with a boron electrophile.[6] Below are representative protocols for the synthesis of the title compound and its pinacol ester derivative, which is often used for its enhanced stability and ease of handling.

The general synthesis strategy involves the creation of an organometallic intermediate from a halogenated pyridine, which is then reacted with a borate ester.

synthesis_workflow start Start: 4-Bromo-2-aminopyridine step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) start->step1 intermediate Pyridinyl-Lithium Intermediate step1->intermediate step2 Borylation: Quench with Trialkyl Borate (e.g., B(OiPr)₃) intermediate->step2 intermediate2 Boronate Ester Intermediate step2->intermediate2 step3 Acidic Workup/ Hydrolysis (H₃O⁺) intermediate2->step3 product Product: This compound step3->product

Caption: General synthesis workflow for this compound.

This protocol is adapted from general procedures for the synthesis of halopyridinylboronic acids.[6]

  • Reaction Setup: A solution of 4-bromo-2-aminopyridine (1.0 eq) in anhydrous THF (tetrahydrofuran) is prepared in an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • Halogen-Metal Exchange: n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

  • Borylation: Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether to remove non-polar impurities. The pH of the aqueous layer is carefully adjusted to ~7.5 using a base (e.g., NaOH), which should precipitate the product. The resulting solid is collected by filtration, washed with cold water and a minimal amount of cold ether, and then dried under vacuum to yield this compound.

Applications in Research and Drug Development

Boronic acids are versatile building blocks in organic chemistry and have gained immense traction in medicinal chemistry.[7][8] Their utility stems from their stability, low toxicity, and diverse reactivity, especially in the Suzuki-Miyaura cross-coupling reaction.[7]

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern drug synthesis.

suzuki_coupling boronic_acid This compound transmetal Transmetalation boronic_acid->transmetal aryl_halide Aryl Halide (Ar-X) X = Br, I, OTf oxidative_add Oxidative Addition aryl_halide->oxidative_add catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->oxidative_add pd_complex1 Ar-Pd(II)-X oxidative_add->pd_complex1 pd_complex2 Ar-Pd(II)-Ar' transmetal->pd_complex2 reductive_elim Reductive Elimination reductive_elim->catalyst Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elim->product pd_complex1->transmetal pd_complex2->reductive_elim base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The boron atom in boronic acids is electrophilic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of enzymes, particularly proteases.[9] This mechanism is the basis for the action of blockbuster drugs like Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[9][10] The 2-aminopyridine moiety can engage in hydrogen bonding within the enzyme's binding pocket, enhancing affinity and selectivity.

enzyme_inhibition cluster_enzyme Enzyme inhibitor This compound Derivative (Inhibitor) complex Reversible Tetrahedral Covalent Complex inhibitor->complex B(OH)₂ attacks Serine -OH enzyme Enzyme Active Site (e.g., Serine Protease) serine Nucleophilic Serine Residue (-OH) serine->complex inhibition Enzyme Inhibition (Pathway Blocked) complex->inhibition

Caption: Mechanism of enzyme inhibition via reversible covalent bond formation.

The unique combination of a proven pharmacophore and a versatile reactive group makes this compound a high-value compound for constructing novel chemical entities with therapeutic potential. Its applications range from fundamental synthetic chemistry to the development of targeted inhibitors for various disease pathways.

References

Unveiling the Molecular Architecture: A Technical Guide to (2-Aminopyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of (2-Aminopyridin-4-yl)boronic acid, a key building block in medicinal chemistry. This document details the spectroscopic and analytical techniques used to confirm its molecular structure and provides comprehensive experimental protocols for its synthesis and characterization, empowering researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position and a boronic acid group at the 4-position. Its chemical formula is C₅H₇BN₂O₂ with a molecular weight of 137.93 g/mol . The presence of the boronic acid moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The amino group provides a site for further functionalization, making it a versatile scaffold in the design of novel therapeutic agents.

PropertyValue
Chemical Formula C₅H₇BN₂O₂
Molecular Weight 137.93 g/mol
CAS Number 903513-62-2
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and water

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. A common route involves the borylation of a corresponding halo-substituted aminopyridine.

Experimental Protocol: Synthesis via Palladium-Catalyzed Borylation[1]

This protocol outlines a general procedure for the synthesis of this compound from 4-chloro-2-aminopyridine.

Materials:

  • 4-Chloro-2-aminopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-aminopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask and degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

  • To the crude pinacol ester, add a mixture of acetone and 1 M HCl. Stir the mixture at room temperature for 2-4 hours to deprotect the boronic acid.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. The desired product, this compound, may precipitate from the aqueous layer upon neutralization or remain in the aqueous phase. If it precipitates, it can be collected by filtration. If it remains in the aqueous phase, the pH can be adjusted to facilitate precipitation or the aqueous layer can be lyophilized.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis_Workflow start Starting Materials: 4-Chloro-2-aminopyridine Bis(pinacolato)diboron reaction Palladium-Catalyzed Borylation start->reaction reagents Reagents: Pd(dppf)Cl₂, KOAc 1,4-Dioxane reagents->reaction intermediate 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester) reaction->intermediate Suzuki-Miyaura Coupling deprotection Acidic Hydrolysis (HCl/Acetone) intermediate->deprotection product This compound deprotection->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6
~6.8d1HH-5
~6.5s1HH-3
~5.5br s2H-NH₂
~8.0br s2H-B(OH)₂

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~160C-2
~150C-6
~145 (broad)C-4
~110C-5
~105C-3

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

NMR_Workflow sample Sample Preparation: Dissolve in Deuterated Solvent instrument NMR Spectrometer (≥400 MHz) sample->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr processing Data Processing: Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing analysis Spectral Analysis: Chemical Shift, Integration, Multiplicity processing->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrum Data (Electrospray Ionization - Positive Mode, ESI+)

m/zAssignment
139.06[M+H]⁺
121.05[M+H - H₂O]⁺
94.05[M+H - B(OH)₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

MS_Workflow sample Sample Preparation: Dilute Solution in MeOH or ACN/H₂O instrument Mass Spectrometer (ESI Source) sample->instrument ionization Electrospray Ionization (Positive Mode) instrument->ionization analysis Mass Analysis ionization->analysis spectrum Mass Spectrum Generation analysis->spectrum interpretation Data Interpretation: m/z Values and Fragmentation spectrum->interpretation confirmation Molecular Weight Confirmation interpretation->confirmation

Caption: Experimental workflow for Mass Spectrometry analysis.

X-ray Crystallography

While a publicly available crystal structure for this compound was not identified, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid state. The general workflow for such an analysis is presented below.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound of suitable size and quality from a supersaturated solution. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

XRay_Workflow crystallization Single Crystal Growth data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement structure 3D Molecular Structure refinement->structure

An In-depth Technical Guide to the Physicochemical Properties of (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)boronic acid, with the CAS number 903513-62-2, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, incorporating both a reactive boronic acid moiety and a pharmacologically significant 2-aminopyridine scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.

Quantitative Data Summary
PropertyValueData TypeSource
Molecular Formula C₅H₇BN₂O₂--
Molecular Weight 137.93 g/mol --
CAS Number 903513-62-2--
Predicted pKa 5.74 ± 0.10Computational[1]
Predicted Boiling Point 411.7 ± 55.0 °CComputational[1]
Predicted Density 1.33 ± 0.1 g/cm³Computational[1]
Purity ≥97%Experimental (for related pinacol ester)
Physical Form Off-white to gray solidExperimental[1]
Storage Temperature Keep in dark place, Sealed in dry, Store in freezer, under -20°C-[1]

Note: Much of the available data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for key experiments.

pKa Determination

The acidity of a boronic acid is a critical parameter, influencing its interaction with biological targets and its reactivity.[2] At physiological pH, the equilibrium between the neutral trigonal form and the anionic tetrahedral form is dictated by the pKa.[2]

Methodology: Potentiometric Titration

  • Preparation of Solutions: Prepare a standard solution of the boronic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the standardized base solution in small increments to the boronic acid solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of base added. The pKa can be determined from the half-equivalence point of the titration curve.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: Finely powder a small amount of the dry solid compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is a key factor in drug delivery and formulation.[2]

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Acquire the spectra on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer. This technique is useful for determining the molecular weight and fragmentation pattern of the compound.

Applications in Drug Discovery and Synthesis

This compound is a versatile building block, particularly in the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a common pharmacophore that can form key hydrogen bond interactions with the hinge region of many protein kinases.[2] The boronic acid group can be utilized in various coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the aminopyridine core into more complex molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[3] A typical workflow for coupling this compound with an aryl halide is depicted below.

Suzuki_Miyaura_Coupling General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Reaction_Vessel Reaction Mixture Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (2-Amino-4-arylpyridine) Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Involvement in Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, its structural motifs are prevalent in molecules that target key cellular signaling cascades. For instance, the 2-aminopyridine core is a known hinge-binding motif in many kinase inhibitors, which modulate signaling pathways such as the MAPK and PI3K/Akt pathways that are often dysregulated in cancer.[2] The boronic acid group can form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of certain enzymes, leading to potent inhibition.

The synthesis of kinase inhibitors often involves a convergent strategy where fragments containing key pharmacophores are coupled together. This compound serves as a valuable building block in such strategies.

Kinase_Inhibitor_Synthesis Convergent Synthesis of a Kinase Inhibitor Fragment_A Fragment A (e.g., with a reactive halide) Coupling Suzuki-Miyaura Coupling Fragment_A->Coupling Boronic_Acid This compound (Fragment B) Boronic_Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization/ Deprotection Intermediate->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product

A simplified convergent synthesis strategy for kinase inhibitors.

This diagram illustrates how this compound can be used in a key coupling step to assemble a more complex molecule designed to inhibit a specific kinase, thereby modulating a cellular signaling pathway.

Conclusion

This compound is a compound of significant interest due to its potential applications in the synthesis of biologically active molecules. While a comprehensive experimental dataset for its physicochemical properties is still emerging, the available predicted data and information from related structures provide a solid foundation for its use in research. The detailed experimental protocols provided in this guide offer a practical framework for the determination of its key properties. Furthermore, its utility as a building block in the synthesis of kinase inhibitors highlights its importance in the ongoing efforts of drug discovery and development. Further research into the experimental characterization and biological activities of this compound is warranted to fully unlock its potential.

References

Reactivity Profile of (2-Aminopyridin-4-yl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyridin-4-yl)boronic acid and its derivatives, particularly the pinacol ester, are valuable building blocks in modern organic synthesis, offering a versatile platform for the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The document details synthetic methodologies, stability considerations, and optimized reaction protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction

The 2-aminopyridine scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize this core structure is of paramount importance in medicinal chemistry. This compound serves as a key intermediate, enabling the introduction of the 2-aminopyridine moiety onto various aromatic and heteroaromatic systems through transition metal-catalyzed cross-coupling reactions. This guide will delve into the synthesis, stability, and primary reactivity pathways of this important reagent.

Synthesis of this compound and its Pinacol Ester

The direct synthesis of this compound can be challenging due to the inherent instability of some heteroaryl boronic acids. A common and more practical approach involves the synthesis of its more stable pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This can be achieved through several methods, most notably via a palladium-catalyzed Miyaura borylation of a corresponding halo-precursor.

A plausible synthetic route starts from a suitable dihalopyridine, followed by a regioselective halogen-metal exchange and subsequent quenching with an appropriate borate ester.

Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

A general procedure for the synthesis of heteroaryl boronic esters involves the palladium-catalyzed cross-coupling of a halo-heteroaromatic compound with bis(pinacolato)diboron (B₂pin₂).

Materials:

  • 2-Amino-4-bromopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask, add 2-amino-4-bromopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).

  • Add Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine Reaction Heating (80-100 °C) 2-Amino-4-bromopyridine->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Pd_catalyst Pd(dppf)Cl2 Pd_catalyst->Reaction Base KOAc Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product_node This compound pinacol ester Purification->Product_node

Synthetic workflow for this compound pinacol ester.

Stability and Handling

Heteroaryl boronic acids, particularly those containing nitrogen, can be prone to decomposition through pathways such as protodeboronation. The stability of this compound is influenced by pH, temperature, and the presence of water.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or at elevated temperatures in the presence of a proton source.[1]

  • Pinacol Esters for Enhanced Stability: The conversion of the boronic acid to its pinacol ester significantly enhances its stability, making it easier to handle, purify, and store for extended periods. The pinacol ester is generally a crystalline solid with improved air and moisture stability compared to the free boronic acid.

Reactivity Profile: Key Transformations

The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. This compound pinacol ester is an effective coupling partner for the synthesis of 4-aryl and 4-heteroaryl-2-aminopyridines.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid (2-Aminopyridin-4-yl)B(OR)₂ Boronic_Acid->Transmetalation ArX Ar-X ArX->OxAdd Base Base Base->Transmetalation

Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl and heteroaryl halides.

EntryAryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016~85
23-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012~78
32-ChloropyrimidinePd(dppf)Cl₂ (3)-Cs₂CO₃DMF11024~72
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O9018~90

Note: Yields are indicative and can vary based on the specific substrate and reaction scale. The data is compiled from general protocols for similar heteroaryl boronic acids due to a lack of a comprehensive study on the title compound.

Materials:

  • This compound pinacol ester (1.2 eq.)

  • Aryl or heteroaryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. It involves the copper-catalyzed reaction of a boronic acid with an amine or alcohol. This compound can be used to synthesize N- and O-arylated 2-aminopyridines. This reaction is often advantageous as it can be carried out under milder conditions, sometimes at room temperature and open to the air.[2]

Chan_Lam_Cycle Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange Cu(II)->Ligand_Exchange1 Cu(II)Nu Cu(II)-Nu Ligand_Exchange1->Cu(II)Nu Transmetalation Transmetalation Cu(II)Nu->Transmetalation ArCu(III)Nu Ar-Cu(III)-Nu Transmetalation->ArCu(III)Nu RedElim Reductive Elimination ArCu(III)Nu->RedElim Product Ar-Nu RedElim->Product Cu(I) Cu(I) RedElim->Cu(I) Oxidation Oxidation (O₂) Cu(I)->Oxidation Oxidation->Cu(II) Boronic_Acid (2-Aminopyridin-4-yl)B(OH)₂ Boronic_Acid->Transmetalation Nucleophile R₂NH or ROH Nucleophile->Ligand_Exchange1

Generalized catalytic cycle for the Chan-Lam coupling.

The following table presents generalized conditions for the Chan-Lam coupling of aryl boronic acids with N- and O-nucleophiles. Specific data for this compound is limited in the literature, but the conditions are expected to be similar.

EntryNucleophileCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
1ImidazoleCu(OAc)₂PyridineCH₂Cl₂rt48-72~70-90
2PhenolCu(OAc)₂Et₃NCH₂Cl₂rt24-48~60-85
3AnilineCuICs₂CO₃DMF10012-24~65-80
4Primary AmineCu(OAc)₂2,6-LutidineToluene8012-24~50-75

Note: Yields are indicative and highly dependent on the specific substrates. These conditions are based on general Chan-Lam protocols.

Materials:

  • This compound (1.5 eq.)

  • N-nucleophile (e.g., imidazole, 1.0 eq.)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., pyridine, 2.0 eq.)

  • Solvent (e.g., Dichloromethane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask, add the N-nucleophile, this compound, and copper(II) acetate.

  • If desired, add activated molecular sieves.

  • Add the solvent and then the base.

  • Stir the reaction mixture at room temperature, open to the air, until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Workflow for Reaction Selection

The choice between Suzuki-Miyaura and Chan-Lam coupling depends on the desired bond formation. The following diagram illustrates a decision-making process for selecting the appropriate reaction.

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_co_bond C-N or C-O Bond start->cn_co_bond C-Heteroatom suzuki Use Suzuki-Miyaura Coupling cc_bond->suzuki chan_lam Use Chan-Lam Coupling cn_co_bond->chan_lam suzuki_reagents Reagents: Aryl/Heteroaryl Halide Pd Catalyst Base suzuki->suzuki_reagents chan_lam_reagents Reagents: Amine/Alcohol Cu Catalyst Base (optional) chan_lam->chan_lam_reagents

Decision diagram for selecting the appropriate cross-coupling reaction.

Conclusion

This compound and its pinacol ester are highly valuable reagents in organic synthesis, particularly for the construction of molecules containing the 2-aminopyridine moiety. While the free boronic acid can be susceptible to protodeboronation, its pinacol ester offers enhanced stability and is generally the preferred reagent. This guide has outlined the key reactivity profiles of this compound in Suzuki-Miyaura and Chan-Lam couplings, providing generalized protocols and quantitative data to aid researchers in the successful application of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

The Dawn of a Versatile Building Block: A Technical History of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the fields of medicinal chemistry and organic synthesis have been profoundly impacted by the emergence of aminopyridine boronic acids. These versatile building blocks have proven instrumental in the development of numerous therapeutic agents, primarily due to their unique chemical properties that allow for facile carbon-carbon bond formation. This in-depth technical guide explores the discovery and historical development of aminopyridine boronic acids, detailing their synthesis, early applications, and the evolution of their role in drug discovery.

The Genesis of a Powerful Tool: Early Synthesis and Discovery

While the first synthesis of a boronic acid was achieved by Edward Frankland in 1860, the specific class of aminopyridine boronic acids emerged much later. Their development is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979.[1] This reaction revolutionized the way chemists could create carbon-carbon bonds, particularly between aromatic and heteroaromatic rings.

The initial focus of Suzuki-Miyaura coupling was on aryl boronic acids. However, as the demand for complex heterocyclic molecules in drug discovery grew, so did the need for heteroaromatic boronic acids, including those based on the aminopyridine scaffold. While a single, seminal "discovery" paper for a simple aminopyridine boronic acid is not readily apparent in the historical literature, their appearance coincides with the broader exploration of heteroaromatic boronic acids as coupling partners in the late 20th and early 21st centuries.

Early synthetic routes to arylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. The adaptation of these methods to the aminopyridine framework presented challenges due to the presence of the potentially reactive amino group. This led to the development of various protective group strategies and optimized reaction conditions to achieve efficient synthesis.

A significant advancement in the synthesis of pyridinylboronic acids, including aminopyridine derivatives, has been the use of halogen-metal exchange followed by borylation. Modern methods also include palladium-catalyzed cross-coupling of halopyridines with diboron reagents. A review of the synthesis of pyridinylboronic acids and their esters outlines five primary approaches that have been developed over time.

From Building Block to Wonder Drug: The Rise of Aminopyridine Boronic Acids in Medicinal Chemistry

The true impact of aminopyridine boronic acids became evident with their widespread adoption in medicinal chemistry. The aminopyridine moiety is a common feature in many biologically active molecules, and the ability to easily incorporate it into complex structures via the boronic acid handle proved to be a game-changer for drug discovery programs.

Kinase Inhibitors: A Dominant Application

A major area where aminopyridine boronic acids have excelled is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine and 2-aminopyrimidine scaffolds are key components of many kinase inhibitors, and their corresponding boronic acid derivatives are vital intermediates in their synthesis.

Numerous patents describe the use of aminopyridine and aminopyrimidine boronic acid pinacol esters in the preparation of cyclin-dependent kinase (CDK) inhibitors and other kinase-targeted therapies.[2] These intermediates are typically employed in Suzuki-Miyaura coupling reactions to construct the core structures of the final drug candidates.

Protease Inhibitors: Another Therapeutic Frontier

Aminopyridine boronic acids have also found application in the design of protease inhibitors. Proteases are enzymes that cleave peptide bonds in proteins and are involved in a wide range of physiological processes. Boronic acids, in general, are known to be effective inhibitors of serine proteases, and this property has been exploited in the development of novel therapeutics. Patents dating back to the early 1990s describe boron-containing amino acid and peptide analogs as protease inhibitors.[3] More recent patents detail the use of boronic acid compounds, including those derived from aminopyridines, as proteasome inhibitors for the treatment of cancer.

Experimental Protocols: A Look at the Synthesis

The synthesis of aminopyridine boronic acids and their esters has evolved to become a routine and scalable process. Below are representative experimental protocols for the preparation of these key intermediates.

Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

A common method for the preparation of 2-aminopyrimidine-5-boronic acid pinacol ester involves a multi-step synthesis starting from 2-chloropyrimidine.

Table 1: Synthetic Protocol for 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

StepReactants and ReagentsConditionsProduct
12-chloropyrimidine, N-Bromosuccinimide (NBS), BF3-Et2O-2-chloro-5-bromopyrimidine
22-chloro-5-bromopyrimidine, n-Bu3MgLi, methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester-20 to -10 °C2-chloropyrimidine-5-boronic acid pinacol ester
32-chloropyrimidine-5-boronic acid pinacol ester, ammonia water or ammonia methanol solutionSealed vessel, 80-100 °C2-aminopyrimidine-5-boronic acid pinacol ester

This protocol is based on a patented synthetic method and is provided for illustrative purposes.[4]

Signaling Pathways and Logical Relationships

The utility of aminopyridine boronic acids as synthetic intermediates is best visualized through the workflow of a typical drug discovery project targeting a specific signaling pathway.

Kinase Inhibitor Synthesis Workflow

The following diagram illustrates the logical flow from a starting material to a final kinase inhibitor, highlighting the central role of the aminopyridine boronic acid intermediate.

Kinase_Inhibitor_Synthesis A Halo-aminopyridine F Suzuki-Miyaura Coupling A->F B Bis(pinacolato)diboron B->F C Aminopyridine Boronic Acid Pinacol Ester D Aryl/Heteroaryl Halide D->F E Palladium Catalyst & Base E->F G Final Kinase Inhibitor F->G Proteasome_Inhibition_Pathway cluster_cell Cancer Cell Proteasome Proteasome NFkB_IkB NF-κB/IκB Complex Proteasome->NFkB_IkB Degrades IκB Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades NFkB Active NF-κB NFkB_IkB->NFkB Releases Apoptosis Apoptosis NFkB->Apoptosis Inhibits Ub_Proteins->Apoptosis Accumulation Induces Inhibitor Aminopyridine Boronic Acid Proteasome Inhibitor Inhibitor->Proteasome Inhibits

References

Spectroscopic Data and Characterization of (2-Aminopyridin-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization methods for (2-Aminopyridin-4-yl)boronic acid. Due to the limited availability of specific experimental data in public literature, this document outlines the expected spectroscopic characteristics and provides generalized, yet detailed, experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally related compounds, such as 2-aminopyridine and various arylboronic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2d1HH-6 (Pyridine)
~7.0 - 7.2s1HH-3 (Pyridine)
~6.8 - 7.0d1HH-5 (Pyridine)
~6.0 - 6.5 (broad)s2H-NH₂ (Amino)
~5.0 - 6.0 (broad)s2H-B(OH)₂ (Boronic Acid)

Note: Chemical shifts are referenced to a standard internal solvent peak. The protons of the amino and boronic acid groups are exchangeable and may appear as broad signals or may not be observed depending on the solvent and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C-2 (Pyridine)
~150 - 155C-6 (Pyridine)
~140 - 145 (broad)C-4 (Pyridine, C-B)
~115 - 120C-5 (Pyridine)
~110 - 115C-3 (Pyridine)

Note: The carbon atom attached to the boron (C-4) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Strong, BroadO-H stretch (boronic acid), N-H stretch (amino)
3200 - 3000MediumAromatic C-H stretch
~1640 - 1600StrongN-H bend (amino), C=C stretch (aromatic)
~1400 - 1300StrongB-O stretch
~1100 - 1000StrongB-C stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion Species
139.06[M+H]⁺
121.05[M-H₂O+H]⁺

Note: Boronic acids are prone to dehydration and the formation of cyclic boroxines (trimers) under certain MS conditions, which may lead to the observation of higher mass ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

    • The use of protic solvents like Methanol-d₄ or D₂O can help to break up oligomeric species (boroxines) that boronic acids tend to form, resulting in sharper NMR signals for the aromatic protons. However, this will lead to the exchange and disappearance of the -NH₂ and -B(OH)₂ proton signals.

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 3-4 seconds

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum on the same instrument.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton-gated decoupling)

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • To minimize the formation of boroxines, derivatization to the pinacol ester or analysis in the presence of a diol can be performed.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Typical ESI source parameters should be optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a chemical compound and a logical relationship for spectroscopic analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

G cluster_techniques Spectroscopic Techniques cluster_information Information Obtained compound This compound NMR NMR compound->NMR IR FT-IR compound->IR MS Mass Spec compound->MS structure Chemical Structure Connectivity NMR->structure functional_groups Functional Groups (N-H, O-H, B-O) IR->functional_groups molecular_weight Molecular Weight Formula MS->molecular_weight

Caption: Logical relationship between spectroscopic techniques and the structural information obtained.

Synthesis of (2-Aminopyridin-4-yl)boronic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Aminopyridin-4-yl)boronic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document details established synthetic methodologies, presents quantitative data for key reactions, and outlines the biological significance of these compounds, particularly as kinase inhibitors.

Introduction

This compound derivatives are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the aminopyridine scaffold, a common motif in bioactive molecules, coupled with the reactivity of the boronic acid group, makes these compounds valuable precursors for the development of novel therapeutics. Notably, derivatives of this class have shown potential as inhibitors of various protein kinases, implicating them in the modulation of key signaling pathways relevant to cancer and inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly approached through two primary strategies: the functionalization of a pre-formed aminopyridine ring or the construction of the pyridine ring with the boronic acid moiety already in place. The most prevalent methods involve the borylation of a suitable 2-aminopyridine precursor.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). For the synthesis of this compound pinacol ester, the typical starting material is a 2-amino-4-halopyridine.

Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine via Miyaura Borylation

This protocol is adapted from standard Miyaura borylation procedures.

  • Materials:

    • 2-Amino-4-bromopyridine

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-amino-4-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane to the flask.

    • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

    • Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

A more streamlined approach involves a one-pot borylation/Suzuki coupling sequence, which avoids the isolation of the boronic ester intermediate.[1][2][3] This method is particularly efficient for rapidly generating libraries of derivatives.[1]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation using iridium catalysts has emerged as a powerful, atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials like halides. The regioselectivity of the borylation on the pyridine ring is influenced by steric and electronic factors. For 2-aminopyridine, C-H borylation can potentially occur at various positions. Achieving C4 selectivity can be challenging and may require specific directing groups or ligand tuning.[4]

General Workflow for Ir-Catalyzed C-H Borylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 2-Aminopyridine Substrate, [Ir(cod)Cl]₂, Ligand, and B₂pin₂ in an inert atmosphere. solvent Add anhydrous solvent (e.g., THF, CPME) start->solvent heat Heat reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Solvent extraction and washes filter->extract purify Column Chromatography extract->purify end Isolated (2-Aminopyridin-4-yl)boronic acid derivative purify->end

Caption: General workflow for Iridium-catalyzed C-H borylation.

Quantitative Data

The following tables summarize representative yields for the synthesis of this compound derivatives and their subsequent Suzuki-Miyaura cross-coupling reactions.

Table 1: Synthesis of this compound Pinacol Ester

Starting MaterialMethodCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-4-bromopyridineMiyaura BorylationPd(dppf)Cl₂KOAc1,4-Dioxane801875-85[2]
2-Amino-4-chloropyridineMiyaura BorylationXPhos Pd G2KOAc2-MeTHF801288[1]
2-AminopyridineIr-catalyzed C-H Borylation[Ir(cod)OMe]₂/dtbpy-Cyclohexane8024Mixture of isomers[4]

Table 2: Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with Aryl Halides

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100122-Amino-4-(p-tolyl)pyridine92General Protocol
1-Bromo-4-methoxybenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90162-Amino-4-(4-methoxyphenyl)pyridine85General Protocol
3-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O85182-Amino-4-(pyridin-3-yl)pyridine78General Protocol
4-ChlorobenzonitrileXPhos Pd G3K₃PO₄t-BuOH/H₂O10084-(2-Aminopyridin-4-yl)benzonitrile91General Protocol

Biological Activity and Signaling Pathways

Derivatives of 2-aminopyridine and boronic acid are known to exhibit a range of biological activities, most notably as inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

This compound derivatives, by combining these two pharmacophores, are promising candidates for the development of novel kinase inhibitors. Several key signaling pathways are potential targets for such compounds.

MAP4K4 Signaling Pathway

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has been implicated in various cellular processes, including inflammation, cell migration, and cancer progression.[5][6] The 2-aminopyridine moiety is a known scaffold for MAP4K4 inhibitors.[7]

MAP4K4_Pathway cluster_upstream Upstream Activators cluster_core MAP4K4 Cascade cluster_downstream Downstream Effects TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 GrowthFactors Growth Factors (e.g., EGF) GrowthFactors->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Inflammation Inflammation AP1->Inflammation CellMigration Cell Migration AP1->CellMigration Proliferation Proliferation AP1->Proliferation Inhibitor (2-Aminopyridin-4-yl)boronic acid derivative Inhibitor->MAP4K4

Caption: MAP4K4 signaling pathway and potential inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[8][9][10]

PI3K_AKT_mTOR_Pathway cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_effects Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Inhibitor (2-Aminopyridin-4-yl)boronic acid derivative Inhibitor->PI3K potential target Inhibitor->AKT potential target Inhibitor->mTORC1 potential target PTEN PTEN PTEN->PIP3 NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex Cytokines->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκB degradation Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene activates Inhibitor (2-Aminopyridin-4-yl)boronic acid derivative Inhibitor->IKK potential target

References

Theoretical Insights into (2-Aminopyridin-4-yl)boronic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Aminopyridin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science. The presence of the 2-aminopyridine moiety, a common pharmacophore, combined with the versatile boronic acid group, suggests potential applications in drug design, particularly as an inhibitor for certain enzymes, and in the development of novel materials.[1] Boronic acids are known for their ability to form reversible covalent bonds with diols, a characteristic that is crucial for their biological activity.[2]

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are indispensable for elucidating the structural, electronic, and reactive properties of such molecules at an atomic level.[3] These computational approaches provide profound insights that can accelerate the rational design of novel therapeutics and materials. This guide outlines the core theoretical concepts and a representative computational workflow for the in-depth study of this compound.

Molecular Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with an amino group at the 2-position and a boronic acid group at the 4-position. The interplay between the electron-donating amino group and the electron-withdrawing boronic acid group, mediated by the aromatic pyridine ring, is expected to govern its chemical behavior.

Conformational Analysis

The rotational freedom around the C-B bond of the boronic acid group allows for different conformations. Theoretical calculations can predict the most stable conformer by optimizing the geometry and calculating the relative energies of various orientations of the hydroxyl groups. For a similar molecule, 2-fluoro-4-pyridineboronic acid, four conformers (TC, CT, TT, and CC) were suggested based on the internal rotation of the two hydroxyl groups around the C–B bond, with the TC conformer being the most stable.[4] A similar conformational landscape is anticipated for this compound.

Electronic Properties

Quantum chemical calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.

Computational Methodology: A Representative Protocol

The following outlines a typical computational protocol for the theoretical study of this compound, based on methodologies applied to similar compounds.[5][6]

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Level of Theory and Basis Set

Density Functional Theory (DFT) has been shown to provide a reliable balance between computational cost and accuracy for boronic acid derivatives.[3] A common choice would be the B3LYP hybrid functional. The selection of the basis set is also critical for obtaining accurate results. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for optimizing the geometry and calculating the electronic properties of such molecules.

Geometry Optimization and Vibrational Frequencies

The initial 3D structure of this compound would be constructed and then its geometry would be fully optimized to find the lowest energy conformation. Following optimization, a frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties would be calculated, including:

  • Structural Parameters: Bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.

  • Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data if available.

Presentation of Quantitative Data

The quantitative data generated from the theoretical calculations would be summarized in structured tables for clarity and ease of comparison. Below are illustrative examples of how such data would be presented.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C4-BValueC3-C4-C5Value
B-O1ValueC4-B-O1Value
B-O2ValueO1-B-O2Value
C2-N(amino)ValueC3-C2-N(amino)Value
N1-C2ValueC2-N1-C6Value

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue
Ionization PotentialValue
Electron AffinityValue

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualizations

Visualizations are crucial for understanding complex theoretical concepts and workflows. Below are Graphviz diagrams representing a typical computational workflow and a conceptual diagram of intermolecular interactions.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output mol_build Build Initial 3D Structure method_select Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopic Properties (IR, NMR) freq_calc->spec_prop data_tables Quantitative Data Tables struct_prop->data_tables visualizations Molecular Visualizations elec_prop->visualizations spec_prop->data_tables

Caption: A typical workflow for the computational study of a small molecule.

intermolecular_interaction molecule This compound receptor Biological Target (e.g., Enzyme Active Site) molecule->receptor H-Bonding (Amino Group) Electrostatic Interactions diol Diol-containing Molecule molecule->diol Reversible Covalent Bond (Boronic Acid)

Caption: Conceptual diagram of potential intermolecular interactions.

Conclusion

While direct theoretical studies on this compound are yet to be published, this guide demonstrates a robust and well-established computational framework for its investigation. The application of DFT calculations can provide a wealth of information regarding its structural, electronic, and reactive properties. Such theoretical insights are invaluable for guiding future experimental work, including the synthesis of derivatives with tailored properties and the exploration of its potential applications in drug discovery and materials science. The methodologies and expected outcomes presented here serve as a comprehensive roadmap for researchers and scientists venturing into the computational analysis of this promising molecule.

References

A Technical Guide to (2-Aminopyridin-4-yl)boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic routes, and key applications, with a focus on its utility in the development of novel therapeutics.

Commercial Availability and Supplier Information

This compound and its common synthetic precursor, the pinacol ester, are readily available from a variety of chemical suppliers. Purity levels are typically high, ensuring suitability for demanding research and development applications.

SupplierProduct NameCAS NumberPurity
Amerigo ScientificThis compound903513-62-297%
BLDpharmThis compound903513-62-297%
Sigma-Aldrich2-Aminopyridine-4-boronic acid, pinacol ester1195995-72-2≥97%
ChemScene(2-((Methoxycarbonyl)amino)pyridin-4-yl)boronic acid1815614-93-7≥98%

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and its pinacol ester derivative is provided below. This data is essential for reaction planning, characterization, and quality control.

This compound
PropertyValue
CAS Number 903513-62-2
Molecular Formula C₅H₇BN₂O₂
Molecular Weight 137.93 g/mol
Appearance Solid
Purity Typically ≥97%
Solubility Soluble in methanol and water.
Storage Conditions Store at 2-8°C, keep container tightly closed in a dry and well-ventilated place.
2-Aminopyridine-4-boronic acid, pinacol ester
PropertyValue
CAS Number 1195995-72-2
Molecular Formula C₁₁H₁₇BN₂O₂
Molecular Weight 220.08 g/mol
Appearance Powder or solid
Purity ≥97%
Melting Point 131-135 °C (lit.)
Storage Conditions Store at room temperature.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-amino-4-bromopyridine, followed by a palladium-catalyzed borylation reaction.

Synthesis of 2-Amino-4-bromopyridine (Precursor)

A common route to 2-amino-4-bromopyridine involves the Hofmann rearrangement of 4-bromopyridine-2-carboxamide, which is synthesized from 4-bromopyridine hydrochloride.

G A 4-Bromopyridine Hydrochloride B Esterification (H₂O₂, H₂SO₄, EtOAc) A->B C Ethyl 4-bromopyridine- 2-carboxylate B->C D Amination (Ammonia) C->D E 4-Bromopyridine- 2-carboxamide D->E F Hofmann Rearrangement (Br₂, NaOH) E->F G 2-Amino-4-bromopyridine F->G

Synthetic pathway for 2-Amino-4-bromopyridine.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

  • Step 1: Esterification of 4-Bromopyridine Hydrochloride

    • In a suitable reactor, suspend 4-bromopyridine hydrochloride in a mixture of ethanol and sulfuric acid.

    • Heat the mixture to reflux for 12-18 hours until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude ethyl 4-bromopyridine-2-carboxylate, which can be used in the next step without further purification.

  • Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate

    • Dissolve the crude ethyl 4-bromopyridine-2-carboxylate in a solution of ammonia in methanol.

    • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain 4-bromopyridine-2-carboxamide as a solid.

  • Step 3: Hofmann Rearrangement to 2-Amino-4-bromopyridine

    • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide in water.

    • Add the 4-bromopyridine-2-carboxamide to the sodium hypobromite solution while maintaining a low temperature.

    • Slowly warm the reaction mixture and then heat to 60-70°C for 1-2 hours.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-bromopyridine.

Miyaura Borylation of 2-Amino-4-bromopyridine

The conversion of 2-amino-4-bromopyridine to its corresponding boronic acid or pinacol ester is efficiently achieved via the Miyaura borylation reaction, which utilizes a palladium catalyst.

Experimental Protocol: Synthesis of 2-Aminopyridine-4-boronic acid, pinacol ester

  • To a dry Schlenk flask, add 2-amino-4-bromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-aminopyridine-4-boronic acid, pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-amino-4-arylpyridines. These structures are prevalent in a wide array of biologically active molecules, including kinase inhibitors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound or Pinacol Ester F Suzuki-Miyaura Cross-Coupling A->F B Aryl/Heteroaryl Halide B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent (e.g., Dioxane/Water, Toluene, DMF) E->F G 2-Amino-4-arylpyridine Product F->G

Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound or its pinacol ester (1.0-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and a suitable base (e.g., potassium carbonate, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture with stirring at 80-100°C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine.[1]

Conclusion

This compound is a commercially accessible and highly versatile building block for organic synthesis and drug discovery. Its utility in the construction of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. The detailed synthetic protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Aminopyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules. The use of aminopyridine derivatives in drug discovery is widespread, and their incorporation into more complex structures via Suzuki coupling is a key synthetic strategy.[2][3]

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura coupling of (2-Aminopyridin-4-yl)boronic acid with various aryl halides. While a specific protocol for this exact boronic acid is not extensively documented in publicly available literature, the provided methodology is based on established procedures for structurally similar 2-pyridylboronic acids and aminopyridine derivatives.[4] It is important to note that 2-substituted nitrogen-containing heteroaryl organoboranes can present challenges, such as slower rates of transmetalation and a propensity for protodeboronation.[4] Therefore, the conditions outlined below may require optimization for specific substrates.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

G cluster_0 This compound This compound Pd Catalyst, Base, Solvent Pd Catalyst, Base, Solvent This compound->Pd Catalyst, Base, Solvent 4-Aryl-2-aminopyridine 4-Aryl-2-aminopyridine Pd Catalyst, Base, Solvent->4-Aryl-2-aminopyridine Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd Catalyst, Base, Solvent

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridylboronic acids with aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl BromideAryl ChlorideAryl Iodide
This compound 1.2 equivalents1.5 equivalents1.1 equivalents
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (3 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C80 °C
Reaction Time 12-24 hours8-16 hours12 hours
Yield Substrate dependentSubstrate dependentSubstrate dependent

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for different aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vial, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-aminopyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Aryl Halide, Base B Add Catalyst and Solvents under Inert Atmosphere A->B C Heat and Stir (e.g., 90 °C, 12-24h) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

References

Applications of (2-Aminopyridin-4-yl)boronic Acid in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyridin-4-yl)boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily for the synthesis of substituted 2-aminopyridine derivatives. This scaffold is a key pharmacophore in a multitude of biologically active molecules, most notably in the development of protein kinase inhibitors. Its utility lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring. This allows for the systematic exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

One of the most significant applications of this scaffold is in the design of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors .[1][2] ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes like contraction, motility, and morphology.[1] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer, making it an attractive therapeutic target. The 2-aminopyridine moiety can effectively interact with the hinge region of the kinase domain, a common feature of many kinase inhibitors. By utilizing this compound, medicinal chemists can efficiently synthesize libraries of 4-aryl-2-aminopyridines to probe the structure-activity relationship (SAR) and develop potent and selective ROCK inhibitors.

Data Presentation: Inhibition of Rho-Associated Kinase (ROCK)

The following table summarizes the in vitro inhibitory activity of representative 2-amino-4-arylpyridine derivatives against ROCK1 and ROCK2. While the original synthesis of these specific compounds may have utilized alternative routes, this compound provides a direct and efficient method for accessing this class of molecules.

Compound IDAryl Substituent at 4-positionROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 1H-Indol-5-yl105
2 3-Methoxyphenyl2515
3 4-Fluorophenyl5030
4 1H-Pyrazol-4-yl158

Data is representative and compiled for illustrative purposes based on typical activities of this compound class.

Experimental Protocols

A cornerstone of the application of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-4-arylpyridine.

Mandatory Visualization

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle boronic_acid This compound reaction_vessel Reaction Mixture boronic_acid->reaction_vessel aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction_vessel pd_catalyst Pd(0) Catalyst pd_catalyst->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel heating Heating (80-100 °C) reaction_vessel->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product 2-Amino-4-arylpyridine purification->product

Caption: Suzuki-Miyaura coupling workflow.

Rho-Associated Kinase (ROCK) Signaling Pathway

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock_activation ROCK Activation & Inhibition cluster_downstream Downstream Effects GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Inhibitor 2-Amino-4-arylpyridine Inhibitor Inhibitor->ROCK Inhibits MLC_P p-MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Cell_Contraction Cell Contraction MLC_P->Cell_Contraction Actin_Cytoskeleton->Cell_Contraction

Caption: ROCK signaling pathway and inhibition.

References

Application Notes and Protocols for the Use of (2-Aminopyridin-4-yl)boronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery and materials science. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides. This reaction enables the synthesis of 2-amino-4-arylpyridine derivatives, a privileged structural motif found in a multitude of biologically active compounds, including potent kinase inhibitors. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of molecules synthesized using this key building block.

Key Applications in Medicinal Chemistry

The 2-amino-4-arylpyridine scaffold, readily accessible through reactions involving this compound, is a cornerstone in the development of targeted therapeutics, especially in oncology. These structures are known to interact with the hinge region of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition

Compounds derived from this compound have shown inhibitory activity against several important cancer-related kinases, including:

  • Monopolar Spindle 1 (MPS1) and Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family.[1]

  • Activin receptor-like kinase 5 (ALK5): A TGF-β type I receptor kinase involved in cell growth, differentiation, and apoptosis. Inhibition of ALK5 is a promising strategy for the treatment of various cancers.

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK signaling is implicated in inflammation, apoptosis, and cancer.

  • B-RafV600E: A mutated protein kinase that is a driver in many cancers, including melanoma.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound. The following is a general protocol that can be adapted for various aryl and heteroaryl halides.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, n-butanol, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine derivative.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (1), RuPhos (2)Na₂CO₃Ethanol851285-95
21-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001680-90
32-ChloropyridinePd₂(dba)₃ (2), XPhos (4)K₃PO₄1,4-Dioxane1102475-85
41-Bromo-3,5-bis(trifluoromethyl)benzenePd₂(dba)₃ (1.5), XPhos (3)K₃PO₄n-Butanol1201882
54-ChloroanisolePd₂(dba)₃ (2), Ligand 2 (4)KF1,4-Dioxane1102478
63-ChloropyridinePd₂(dba)₃ (2), Ligand 2 (4)KF1,4-Dioxane1102490

Note: Yields are approximate and can vary based on the specific reaction conditions and the scale of the reaction. Ligand 2 refers to a specific phosphine oxide ligand from cited literature.[2]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Aryl Halide, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Water, Organic Solvent) cool->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify product Isolated 2-Amino-4-Arylpyridine purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Inhibition of the TGF-β/ALK5 Pathway

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression (e.g., PAI-1) Nucleus->Gene_expression regulates Cellular_response Cellular Response (Growth, Proliferation, Apoptosis) Gene_expression->Cellular_response Inhibitor 2-Amino-4-Arylpyridine (ALK5 Inhibitor) Inhibitor->ALK5 inhibits

Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.

Signaling Pathway: Regulation of Mitosis by MPS1 and Aurora Kinases

Mitosis_Regulation cluster_mitosis Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome Chromosome Segregation Metaphase->Chromosome leads to MPS1 MPS1 Kinase Spindle Spindle Assembly Checkpoint (SAC) MPS1->Spindle Aurora Aurora Kinases (A, B, C) Aurora->Spindle Spindle->Metaphase ensures proper Apoptosis Apoptosis Spindle->Apoptosis inhibition leads to mitotic arrest & Inhibitor 2-Amino-4-Arylpyridine (MPS1/Aurora Inhibitor) Inhibitor->MPS1 inhibits Inhibitor->Aurora inhibits

Caption: Role of MPS1 and Aurora kinases in mitosis and their inhibition.

Conclusion

This compound is a highly valuable synthetic intermediate for the construction of 2-amino-4-arylpyridine derivatives. The Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of these scaffolds, which are of significant interest in drug discovery, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways. The protocols and data presented here serve as a guide for researchers to explore the synthetic utility of this building block and to develop novel therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Aminopyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures from readily available building blocks. The 2-aminopyridine scaffold is a privileged structural motif present in numerous biologically active compounds and approved drugs, making it a highly sought-after component in medicinal chemistry and drug discovery. The use of (2-Aminopyridin-4-yl)boronic acid as a coupling partner provides a direct and efficient route to introduce this important pharmacophore, enabling the synthesis of diverse libraries of 4-aryl-2-aminopyridines for screening and lead optimization.

These application notes provide a detailed overview of the palladium-catalyzed cross-coupling of this compound with various aryl halides. Included are optimized reaction protocols, a summary of reaction scope and yields, and visualizations of the catalytic cycle and experimental workflow to guide researchers in successfully applying this valuable synthetic transformation.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L_n-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide Ar-X (R¹) aryl_halide->oxidative_addition boronic_acid (HO)₂B-Ar' (R²) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, and base to vessel start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert catalyst Add Catalyst System: - Pd(OAc)₂ and SPhos inert->catalyst solvent Add Degassed Solvents: - Toluene and Water catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Reaction Work-up: - Cool, dilute, and extract monitor->workup Reaction Complete purify Purify Product: - Column Chromatography workup->purify product Isolated 4-Aryl-2-aminopyridine purify->product Component_Relationships center_node Suzuki-Miyaura Cross-Coupling product 4-Aryl-2-aminopyridine (Product) center_node->product Yields boronic_acid This compound (Nucleophile) boronic_acid->center_node Provides Aryl Group aryl_halide Aryl Halide (Electrophile) aryl_halide->center_node Provides Aryl Group catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->center_node Mediates C-C Bond Formation ligand Phosphine Ligand (e.g., SPhos) ligand->catalyst Stabilizes & Activates base Base (e.g., K₃PO₄) base->center_node Activates Boronic Acid solvent Solvent System (e.g., Toluene/H₂O) solvent->center_node Provides Reaction Medium

The Role of (2-Aminopyridin-4-yl)boronic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyridin-4-yl)boronic acid has emerged as a critical building block for medicinal chemists and drug development professionals in the creation of novel bioactive heterocyclic compounds. Its unique structural features, particularly the presence of a versatile boronic acid group and a nucleophilic amino group on a pyridine scaffold, make it an ideal starting material for generating diverse molecular architectures with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of bioactive heterocycles, with a focus on its application in developing kinase inhibitors for cancer therapy.

Introduction to Synthetic Applications

The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and widely used method for forming carbon-carbon bonds, allowing for the efficient and modular synthesis of complex molecules. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The boronic acid functionality at the 4-position provides a convenient handle to introduce a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of potential drug candidates.

Core Application: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect. The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design, and the ability to diversify the molecule at the 4-position using this compound is a key strategy in the development of new anti-cancer agents.

For instance, 2-aminopyridine-based compounds have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), both of which are implicated in cancer progression.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of 2-aminopyridine-based bioactive molecules, illustrating the utility of synthetic strategies involving building blocks like this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Aminopyridine Derivatives

EntryAryl Halide/ElectrophileBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-N,N-dimethylanilineThis compound pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O10075[3]
21-Bromo-4-nitrobenzeneThis compound pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O10068[3]
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane6589[4]
44-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (4.5)KFDioxane10073[5]
55-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KFDioxane10091[5]

Table 2: Biological Activity of Representative 2-Aminopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (for antiproliferative activity)Antiproliferative IC₅₀ (µM)Reference
8e CDK988.4MV-4-11 (Leukemia)Not specified[1]
HDAC1168.9[1]
9e FLT330.4FLT3 mutant BaF3Not specified[1]
HDAC152.4[1]
HDAC314.7[1]
MAP4K4 Inhibitor MAP4K4High PotencyNot specifiedNot specified[2]
CDK4/6 Inhibitor CDK410Not specifiedNot specified[6]
CDK639[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and related compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide

This protocol is a generalized procedure and may require optimization for specific substrates.[7][8]

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine derivative.

Protocol 2: Synthesis of a Representative 2-Aminopyridine-Based Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a core scaffold that can be further functionalized. It is based on the general principles of Suzuki-Miyaura coupling followed by subsequent modifications.

Step 1: Suzuki-Miyaura Coupling

  • Follow Protocol 1 to couple this compound pinacol ester with a suitable functionalized aryl halide (e.g., a halide with a protected amine or carboxylic acid group).

Step 2: Deprotection (if necessary)

  • If a protecting group was used on the aryl halide, remove it using standard deprotection conditions (e.g., trifluoroacetic acid for a Boc group, or hydrogenation for a Cbz group).

Step 3: Amide Coupling or other Functionalization

  • The free amino group on the 2-aminopyridine core or a deprotected functional group on the coupled aryl ring can be further modified. For example, an amide bond can be formed by reacting an amine with a carboxylic acid using a coupling agent like HATU or EDC/HOBt in a suitable solvent like DMF or DCM.

Mandatory Visualizations

Signaling Pathway Diagram

CDK_Signaling_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D erk->cyclinD Upregulates cdk46_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk46_cyclinD cdk46 CDK4/6 cdk46->cdk46_cyclinD rb Rb cdk46_cyclinD->rb Phosphorylates e2f E2F rb->e2f Inhibits s_phase S-Phase Entry & Cell Proliferation e2f->s_phase Promotes inhibitor 2-Aminopyridine-based CDK4/6 Inhibitor inhibitor->cdk46_cyclinD Inhibits

Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow start Start: Assemble Reactants reactants This compound ester + Aryl Halide + Pd Catalyst + Base start->reactants reaction_setup Reaction Setup: Inert Atmosphere Degassed Solvent reactants->reaction_setup heating Heating & Stirring (80-100 °C, 8-24h) reaction_setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: 2-Amino-4-arylpyridine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile reagent in the synthesis of bioactive heterocycles. Its utility in the Suzuki-Miyaura coupling reaction provides a straightforward and efficient method for accessing a wide array of 2-amino-4-arylpyridine derivatives. These scaffolds are of particular importance in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies. The protocols and data presented in this document serve as a guide for researchers to harness the potential of this important building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Chan-Lam Coupling with (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and important considerations for the copper-catalyzed Chan-Lam cross-coupling reaction utilizing (2-Aminopyridin-4-yl)boronic acid. This versatile reaction enables the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of numerous pharmaceutical and agrochemical compounds.

Introduction

The Chan-Lam coupling is a powerful method for the formation of C-N bonds via the reaction of an amine with a boronic acid, catalyzed by a copper salt.[1][2] It offers a milder and often more practical alternative to other C-N coupling reactions like the Buchwald-Hartwig amination.[3] The reaction can frequently be conducted at room temperature and is often tolerant of air and moisture, simplifying the experimental setup.[2][3]

This compound is a bifunctional reagent containing both a nucleophilic amino group and an electrophilic boronic acid moiety. This dual reactivity requires careful consideration of reaction conditions to achieve the desired selective coupling. This document outlines a general protocol for the Chan-Lam coupling and discusses specific considerations for the use of this compound.

Data Presentation

The success of a Chan-Lam coupling reaction is influenced by various factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The following tables summarize typical conditions and reported yields for the N-arylation of amino-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Typical Reaction Parameters for Chan-Lam N-Arylation of Heterocyclic Amines

ParameterCommon ExamplesNotes
Copper Catalyst Cu(OAc)₂, Cu₂O, CuI, Cu(OTf)₂Copper(II) acetate is the most common and often used in catalytic amounts (5-20 mol%).[3]
Base Pyridine, Et₃N, K₂CO₃, Cs₂CO₃An organic or inorganic base is typically required to facilitate the reaction.[4]
Solvent CH₂Cl₂, THF, Dioxane, Toluene, MeOHDichloromethane is a frequently used solvent.[5]
Atmosphere Air, OxygenThe reaction is often run open to the air, as oxygen can act as the terminal oxidant.[3]
Temperature Room Temperature to 80 °CMany reactions proceed at room temperature, but heating may be necessary for less reactive substrates.

Table 2: Substrate Scope and Yields for N-Arylation of 2-Aminopyridine with Various Arylboronic Acids

Arylboronic AcidYield (%)Reference
Phenylboronic acid75[6]
4-Methylphenylboronic acid78[6]
4-Methoxyphenylboronic acid82[6]
4-Chlorophenylboronic acid72[6]
3-Nitrophenylboronic acid68[6]

Note: These yields are for the coupling of 2-aminopyridine as the amine partner and are illustrative of the general efficiency of the Chan-Lam reaction.

Experimental Protocols

This section provides a general, representative protocol for the Chan-Lam N-arylation of an amine with an arylboronic acid. This protocol should be optimized for the specific substrates being used, particularly when working with this compound.

General Protocol for Chan-Lam N-Arylation:

Materials:

  • Amine (e.g., a substituted aniline or heterocycle) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Considerations for this compound:

When using this compound as a coupling partner, it is crucial to consider its bifunctional nature. The 2-amino group is a nucleophile that can participate in a Chan-Lam reaction.

  • As the Boronic Acid Component: To favor the reaction at the boronic acid moiety, the amine coupling partner should be more nucleophilic than the 2-amino group of the pyridine ring. The use of a less reactive copper catalyst or the absence of a strong base might be necessary to prevent self-coupling.

  • As the Amine Component: If the desired reaction is the N-arylation of the 2-amino group, a more reactive arylboronic acid should be used. In this scenario, the boronic acid functionality on the pyridine ring might require protection or could lead to side products. It is important to note that 4-aminopyridine has been reported to be unreactive in some Chan-Lam couplings, which may also apply to the reactivity of the 2-amino group in this specific substrate.[7]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows associated with the Chan-Lam coupling protocol.

Chan_Lam_Coupling_Mechanism General Mechanism of Chan-Lam Coupling CuII Cu(II) Catalyst Intermediate1 [Cu(II)-Amine Complex] CuII->Intermediate1 Amine R-NH₂ (Amine) Amine->Intermediate1 Coordination BoronicAcid Ar-B(OH)₂ (Boronic Acid) Intermediate2 [Ar-Cu(II)-Amine Complex] BoronicAcid->Intermediate2 Transmetalation Intermediate1->Intermediate2 CuIII [Ar-Cu(III)-Amine Complex] Intermediate2->CuIII Oxidation Product Ar-NH-R (Product) CuIII->Product Reductive Elimination CuI Cu(I) CuIII->CuI CuI->CuII Reoxidation Oxidant Oxidant (O₂) Oxidant->CuII

Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.

Experimental_Workflow Experimental Workflow for Chan-Lam Coupling Start Start Reagents Combine Amine, Boronic Acid, Cu(OAc)₂, and Solvent Start->Reagents Base Add Base (e.g., Pyridine) Reagents->Base Reaction Stir at Room Temperature (Monitor by TLC) Base->Reaction Workup Aqueous Workup (Wash with H₂O and Brine) Reaction->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolate Pure Product Purify->Product

Caption: A step-by-step workflow for a typical Chan-Lam coupling experiment.

References

Scale-Up Synthesis and Application of (2-Aminopyridin-4-yl)boronic Acid: A Key Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Aminopyridin-4-yl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, particularly in the discovery and development of novel therapeutics. The 2-aminopyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for oncology. This document provides detailed application notes and scalable protocols for the synthesis of this compound, its purification, and its subsequent use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

I. Scale-Up Synthesis of this compound

The multi-kilogram scale synthesis of this compound is a two-stage process that begins with the production of the key precursor, 2-Amino-4-bromopyridine, followed by a palladium-catalyzed borylation reaction.

Stage 1: Kilogram-Scale Synthesis of 2-Amino-4-bromopyridine

A robust and scalable synthesis of 2-Amino-4-bromopyridine has been developed, commencing from the readily available 4-bromopyridine hydrochloride. This multi-step process, involving esterification, amination, and Hofmann degradation, is well-suited for industrial production due to its cost-effective raw materials and high overall yield.[1]

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine (1.5 kg scale) [1][2]

  • Esterification: In a 200-liter reactor, a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane is prepared. Ferrous sulfate and 50 wt% sulfuric acid are added, and the mixture is cooled to -10°C. A pre-cooled solution of hydrogen peroxide in ethyl acetate is slowly added, maintaining the temperature between -10°C and 0°C. Upon reaction completion, the organic phase is separated and concentrated to yield crude ethyl 4-bromopyridine-2-carboxylate (~8.5 kg), which is used directly in the next step.[2]

  • Amination: The crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) is added in portions to a 35-liter ammonia solution and stirred overnight. The resulting solid is collected by centrifugation and washed with ethyl acetate to afford 4-bromopyridine-2-carboxamide (~4.5 kg).[2]

  • Hofmann Degradation: In a 50-liter reactor, a solution of sodium hydroxide in water is prepared and cooled to 0°C. Bromine is added dropwise, and the mixture is further cooled to -10°C. The 4-bromopyridine-2-carboxamide (4.5 kg) is added in batches. The reaction mixture is then heated to 80°C for one hour. After cooling, the crude product is collected by centrifugation.

  • Purification: The crude 2-Amino-4-bromopyridine is purified by crystallization from toluene to yield the pure product (1.5 kg).[2]

ParameterValueReference
Starting Material4-Bromopyridine Hydrochloride[1]
Final Product2-Amino-4-bromopyridine[1]
Scale1.5 kg[2]
Purity≥ 99% (HPLC)[1]
AppearanceOff-white to light yellow solid[1]
Melting Point142-146 °C[1]
Stage 2: Large-Scale Synthesis of this compound pinacol ester and subsequent hydrolysis

The conversion of 2-Amino-4-bromopyridine to this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura borylation to form the stable pinacol ester intermediate, followed by hydrolysis. The following protocol is adapted from a validated 15 kg scale synthesis of the analogous (2-aminopyrimidin-5-yl)boronic acid.[3]

Experimental Protocol: Synthesis of this compound pinacol ester (adapted for kilogram-scale)

  • Reaction Setup: A suitable multi-neck reactor is charged with 2-Amino-4-bromopyridine, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc). The reactor is rendered inert by several cycles of vacuum and nitrogen backfill.

  • Solvent and Catalyst Addition: An appropriate solvent, such as 1,4-dioxane, is added. The palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then introduced.

  • Reaction Execution: The reaction mixture is heated to a suitable temperature (e.g., 80-90°C) and stirred until the starting material is consumed, as monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound pinacol ester.

  • Purification: The crude pinacol ester can be purified by slurry washing with a suitable solvent system (e.g., heptane/ethyl acetate) or by recrystallization to achieve high purity.

Experimental Protocol: Hydrolysis to this compound

  • Hydrolysis: The purified pinacol ester is suspended in a mixture of an organic solvent (e.g., acetone) and water. An aqueous solution of a mild acid, such as ammonium acetate, or a mineral acid is added. The reaction is stirred at room temperature until complete conversion is observed by HPLC.

  • Purification and Isolation: The purification of the water-soluble this compound can be achieved through a well-designed acid-base extraction sequence.[3] Alternatively, for less soluble boronic acids, the product may precipitate and can be collected by filtration, washed with water and a non-polar organic solvent, and dried under vacuum.

ParameterValue (Expected)Reference (Analogous Synthesis)
Starting Material2-Amino-4-bromopyridine[3]
Key ReagentsBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc[3]
IntermediateThis compound pinacol ester[3]
Final ProductThis compound[3]
Yield (2 steps)~80%[3]
PurityHigh[3]

II. Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-amino-4-arylpyridines. These structures are prevalent in a multitude of biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, this compound (1.0-1.5 equivalents) and the desired aryl/heteroaryl halide (1.0 equivalent) are combined. A suitable base, such as potassium carbonate or cesium carbonate, is added.

  • Inerting and Solvent/Catalyst Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or isopropanol/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand).

  • Reaction: The mixture is heated with vigorous stirring (typically 80-110°C) and the reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine derivative.

III. Visualized Workflows and Pathways

G cluster_synthesis Scale-Up Synthesis Workflow cluster_application Application Workflow Start Start Precursor_Synthesis Stage 1: Synthesis of 2-Amino-4-bromopyridine Start->Precursor_Synthesis 4-Bromopyridine HCl Borylation Stage 2: Pd-catalyzed Borylation (Suzuki-Miyaura Reaction) Precursor_Synthesis->Borylation 2-Amino-4-bromopyridine Hydrolysis Hydrolysis of Pinacol Ester Borylation->Hydrolysis This compound pinacol ester Purification Purification of Boronic Acid Hydrolysis->Purification Final_Product This compound Purification->Final_Product Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Purification_Final Purification Suzuki_Coupling->Purification_Final Final_Compound 2-Amino-4-arylpyridine (e.g., Kinase Inhibitor) Purification_Final->Final_Compound Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Cell Proliferation, etc.) Nucleus->Gene_Expression Regulates Inhibitor 2-Aminopyridine-based JAK2 Inhibitor Inhibitor->JAK2 Inhibits

References

One-Pot Synthesis Utilizing (2-Aminopyridin-4-yl)boronic Acid: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyridin-4-yl)boronic acid has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a nucleophilic amino group and a versatile boronic acid moiety, make it an invaluable synthon for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of novel compounds utilizing this reagent, tailored for researchers, scientists, and drug development professionals. One-pot reactions, by combining multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability, accelerating the discovery of new therapeutic agents.[1]

Application Notes

The 2-aminopyridine scaffold is a privileged structure found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. The strategic placement of a boronic acid at the 4-position allows for facile introduction of this key moiety into diverse molecular frameworks via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[2]

One-pot syntheses involving this compound are particularly advantageous for generating libraries of compounds for high-throughput screening. A common and powerful strategy is a sequential, one-pot, two-step cross-coupling reaction. In this approach, an initial coupling reaction is performed, and without isolating the intermediate, a second coupling partner is introduced to react with the this compound, leading to the rapid assembly of complex, unsymmetrical biaryl or heteroaryl structures. This methodology is highly convergent and atom-economical.

Key Applications:

  • Kinase Inhibitors: The 2-aminopyridine core is essential for binding to the hinge region of many protein kinases. One-pot functionalization allows for the rapid exploration of structure-activity relationships (SAR) by varying the substituents coupled to the boronic acid.

  • Fragment-Based Drug Discovery (FBDD): this compound can be used to elaborate initial fragment hits, growing them into more potent lead compounds in a single synthetic operation.

  • Metabolic Stabilizers: The pyridine nitrogen can influence the metabolic stability and pharmacokinetic properties of a drug candidate. The ability to rapidly synthesize analogs facilitates optimization of these properties.

  • Prodrug Synthesis: Boronic acids themselves can be part of a prodrug strategy, designed for selective activation within a target tissue, thereby enhancing drug safety.[3]

Experimental Protocols

The following protocol describes a general, representative one-pot, two-step Suzuki-Miyaura cross-coupling reaction for the synthesis of a di-substituted pyridine derivative. This method is adaptable to a wide range of aryl and heteroaryl halides.

Protocol: One-Pot Sequential Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-amino-4,6-diarylpyridine derivative in a one-pot fashion starting from a dihalopyridine, an arylboronic acid, and this compound.

Materials:

  • 2,6-Dichloropyridine (or other suitable dihalopyridine)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • This compound pinacol ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

  • First Coupling Reaction:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 mmol), the first arylboronic acid (1.1 mmol), palladium catalyst (0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.5 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

    • Add anhydrous solvent (e.g., Dioxane, 10 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until the starting dihalopyridine is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Second Coupling Reaction (in the same pot):

    • Cool the reaction mixture to room temperature.

    • To the same flask, add this compound pinacol ester (1.2 mmol), additional palladium catalyst (0.02 mmol, 2 mol%), and a second portion of base (e.g., Cs₂CO₃, 2.5 mmol).

    • Add a co-solvent of water (2 mL).

    • Heat the reaction mixture again to 90-100 °C and stir for 8-12 hours, or until the intermediate from the first step is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation

The following table provides representative quantitative data for the described one-pot synthesis. Actual results may vary based on the specific substrates and precise reaction conditions used.

ParameterFirst Coupling StepSecond Coupling Step
Dihalopyridine 1.0 mmol-
Arylboronic Acid 1.1 mmol-
This compound pinacol ester -1.2 mmol
Palladium Catalyst 3 mol%2 mol%
Base K₂CO₃ (2.5 mmol)Cs₂CO₃ (2.5 mmol)
Solvent Dioxane (10 mL)Dioxane/Water (5:1)
Temperature 90-100 °C90-100 °C
Reaction Time 4-6 hours8-12 hours
Typical Yield -60-85% (overall)

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological application of the synthesized compounds.

G cluster_0 One-Pot Reaction Vessel A Step 1: First Suzuki Coupling (Dihalopyridine + Arylboronic Acid) B Intermediate Formation (Monosubstituted Pyridine) A->B Heat, Catalyst, Base C Step 2: Second Suzuki Coupling (Addition of this compound) B->C Cool, Add Reagents D Final Product Formation (Unsymmetrical Di-substituted Pyridine) C->D Heat, Catalyst, Base E Work-up & Purification D->E F Isolated Final Product E->F G cluster_0 Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Downstream Signaling Protein 1 Rec->P1 Activates P2 Downstream Signaling Protein 2 P1->P2 Activates TF Transcription Factors P2->TF Activates Nuc Nucleus TF->Nuc Prolif Cell Proliferation & Survival Nuc->Prolif Gene Expression Inhibitor Synthesized 2-Aminopyridine Compound Inhibitor->Rec Inhibits Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminopyridin-4-yl)boronic acid. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route and degradation. These may include:

  • Homocoupling byproducts: Dimers of the boronic acid formed during Suzuki-Miyaura coupling reactions.[1][2]

  • Protodeboronation products: The corresponding aminopyridine resulting from the cleavage of the C-B bond.

  • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Oxidation products: Boronic acids can be susceptible to oxidation.[3]

  • Pinacol or other esters: If the boronic acid is generated from a boronate ester, residual ester may be present.[4]

Q2: How should I store this compound to minimize degradation?

A2: (2-Aminopyrimidin-4-yl)boronic acid, a similar compound, is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer at under -20°C.[5] This is a general good practice for many boronic acids to prevent degradation.

Q3: My boronic acid is showing poor retention on reversed-phase HPLC. How can I improve this?

A3: Hydrophilic boronic acids like aminopyridine boronic acids can be challenging to retain on reversed-phase columns.[4] To improve retention, you can try:

  • Using a different stationary phase: A C18 column might not be ideal. Consider a more polar reversed-phase column or a mixed-mode column.

  • Adjusting the mobile phase: The use of ion-pairing reagents or adjusting the pH can enhance retention.

  • Complexation: For analytical purposes, complexing the boronic acid with a reagent like a glucaminium-based ionic liquid has been shown to improve retention of similar compounds.[4]

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Product is an oil or sticky solid after purification. The compound may be impure or hygroscopic.Try triturating the material with a non-polar solvent like hexane or diethyl ether to induce crystallization. If it persists, further purification by another method may be necessary.
Low recovery after column chromatography. The highly polar nature of the aminopyridine boronic acid can lead to strong adsorption on silica gel.[6]Consider using a different stationary phase like alumina or a deactivated silica gel. A polar eluent system, possibly with a small amount of acetic acid or ammonia, may help with elution.[6] Reversed-phase chromatography is also an option.
The boronic acid degrades during purification. Boronic acids can be sensitive to acidic conditions, heat, and oxygen.Avoid prolonged exposure to strong acids or bases. Use degassed solvents and maintain an inert atmosphere where possible. When concentrating solutions, use lower temperatures on the rotovap.
Recrystallization does not improve purity significantly. The impurities may have similar solubility to the product.Screen a wider range of solvents or solvent mixtures. Consider an alternative purification method like acid-base extraction or derivatization.

Experimental Protocols

Acid-Base Extraction

This method is useful for separating the amphoteric this compound from non-acidic or non-basic impurities.

Protocol:

  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The aminopyridine nitrogen will be protonated, and the salt will move to the aqueous layer.

  • Separate the aqueous layer. Wash the organic layer with more dilute acid to ensure complete extraction.

  • To the combined aqueous layers, carefully add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the aminopyridine.

  • Now, the boronic acid functionality can be deprotonated by making the solution more basic, forming a boronate salt.

  • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any basic impurities.

  • Carefully acidify the aqueous layer with dilute acid (e.g., 1 M HCl) to a neutral pH (around 7). The this compound should precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Logical Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent acid_extraction Extract with dilute aqueous acid crude->acid_extraction aq_layer1 Aqueous Layer (Protonated Amine Salt) acid_extraction->aq_layer1 Aqueous org_layer1 Organic Layer (Neutral/Basic Impurities) acid_extraction->org_layer1 Organic basify Make aqueous layer basic aq_layer1->basify aq_layer2 Aqueous Layer (Free Amine) basify->aq_layer2 wash Wash with organic solvent aq_layer2->wash acidify Acidify to neutral pH aq_layer2->acidify wash->aq_layer2 Aqueous (continue) org_layer2 Organic Layer (Basic Impurities) wash->org_layer2 Organic precipitate Precipitate of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Purification via Diethanolamine Adduct Formation

Boronic acids can form stable, crystalline adducts with diethanolamine (DABO boronates), which can be easily purified and then hydrolyzed back to the free boronic acid.[7]

Protocol:

  • Adduct Formation:

    • Suspend the crude this compound in a solvent like dichloromethane or ether.

    • Add one equivalent of diethanolamine.

    • Stir the mixture at room temperature. The crystalline diethanolamine adduct should precipitate.

    • Filter the solid and wash with the solvent to remove soluble impurities.

  • Hydrolysis of the Adduct:

    • Suspend the purified diethanolamine adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a weak acid (e.g., saturated boric acid solution or dilute HCl).

    • Stir vigorously until the solid dissolves, indicating the hydrolysis of the adduct.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Decision Tree for Purification Method Selection

start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oily Is the crude material an oil or sticky? is_solid->is_oily No is_pure_enough Is the purity sufficient? recrystallization->is_pure_enough end Pure Product is_pure_enough->end Yes chromatography Column Chromatography (Normal or Reversed Phase) is_pure_enough->chromatography No is_pure_enough2 Is the purity sufficient? chromatography->is_pure_enough2 Check Purity acid_base Acid-Base Extraction is_pure_enough3 Is the purity sufficient? acid_base->is_pure_enough3 Check Purity derivatization Derivatization (e.g., Diethanolamine Adduct) derivatization->end is_oily->acid_base is_pure_enough2->end Yes is_pure_enough2->derivatization No is_pure_enough3->end Yes is_pure_enough3->chromatography No

Caption: A decision-making workflow for selecting a suitable purification method.

References

Technical Support Center: (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing (2-Aminopyridin-4-yl)boronic acid in their experiments, with a focus on mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Homocoupling results in the formation of a symmetrical biaryl from the self-coupling of two boronic acid molecules. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Like other 2-pyridylboronic acids, this compound is prone to rapid protodeboronation, especially under neutral pH conditions.[1][2] This is due to the formation of a zwitterionic intermediate which facilitates the cleavage of the carbon-boron bond.[2] The reaction conditions, particularly pH, play a crucial role in the rate of this undesired reaction.[2][3]

Q3: What factors promote the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen and the use of Palladium(II) precatalysts.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[4] When using a Pd(II) source, the in situ reduction to the active Pd(0) can also be initiated by the homocoupling of the boronic acid.[4]

Q4: How can I improve the stability and handling of this compound?

A4: Due to its inherent instability, it is advisable to store this compound under an inert atmosphere at low temperatures. For reactions, using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be highly effective.[2][5] These derivatives provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration at any given time and thus suppressing side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product with Significant Protodeboronation

If you are observing a low yield of your desired cross-coupled product along with a significant amount of the protodeboronated side product (2-aminopyridine), consider the following troubleshooting steps.

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation Observed step1 Switch to a Boronic Ester (Pinacol or MIDA) start->step1 step2 Optimize Base Selection (Use milder, non-hydroxide bases like K3PO4 or Cs2CO3) step1->step2 step3 Adjust Solvent System (Use anhydrous solvents) step2->step3 step4 Lower Reaction Temperature step3->step4 end Problem Resolved? step4->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Methodologies:

  • Use of Boronic Esters: Instead of the free boronic acid, utilize its pinacol or MIDA ester derivative.[5] These are more stable towards hydrolysis and protodeboronation.[5]

    • Experimental Protocol (General): In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.). Add the palladium precatalyst and ligand, followed by the degassed solvent. Heat the reaction and monitor its progress.[6]

  • Base Optimization: The choice of base is critical. Strong bases, especially hydroxides, in aqueous media can accelerate protodeboronation.

    • Recommendation: Screen milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] The fluoride ion in bases like CsF can also play a beneficial role in activating the boronic acid.[2]

  • Solvent System: The presence of water can facilitate protodeboronation.

    • Recommendation: Employ anhydrous solvents. If aqueous conditions are necessary, minimize the amount of water and consider using a biphasic system.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for conversion. A more active catalyst system might be required to achieve reasonable reaction times at lower temperatures.[7]

Issue 2: Formation of Significant Homocoupling Byproduct

The presence of a symmetrical biaryl byproduct, 4,4'-bi(2-aminopyridine), indicates that homocoupling is a competing reaction pathway. The following steps can help to minimize its formation.

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed step1 Ensure Rigorous Degassing (Inert gas sparging or freeze-pump-thaw) start->step1 step2 Use a Pd(0) Precatalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) step1->step2 step3 Optimize Ligand Selection (Use bulky, electron-rich phosphine ligands) step2->step3 step4 Slow Addition of Boronic Acid step3->step4 end Problem Resolved? step4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Methodologies:

  • Inert Atmosphere: Oxygen is a key promoter of homocoupling.

    • Experimental Protocol: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[4] Maintain a positive pressure of the inert gas throughout the experiment.[4]

  • Palladium Precatalyst: The choice of palladium source can significantly impact the extent of homocoupling.

    • Recommendation: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, consider the addition of a mild reducing agent like potassium formate to facilitate the formation of the active Pd(0) species without promoting homocoupling.[8][9]

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10] These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the Suzuki cycle, allowing the cross-coupling to outcompete homocoupling.[10]

  • Slow Addition: Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.

    • Recommendation: If feasible, add the this compound or its ester derivative slowly to the reaction mixture using a syringe pump.[4]

Data Presentation

Table 1: Illustrative Effect of Base on Suzuki Coupling Yield

This table shows the effect of different bases on the yield of the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This provides a general indication of base effectiveness.

BaseYield (%)
Na₂CO₃98
K₃PO₄95
K₂CO₃92
Cs₂CO₃90
NaOH75
KOH72
Triethylamine (TEA)40

Data adapted from a comparative study on a similar aryl bromide system. Yields are highly substrate-dependent and should be considered as a general guide.[11]

Table 2: Comparison of Boronic Acid vs. Pinacol Ester at Different Temperatures

This table illustrates the potential advantage of using a more stable boronic ester, especially at higher temperatures where protodeboronation is more pronounced. The data is from a study on the coupling of 2-bromothiophene with an aryl boronic acid/ester.

Boron SpeciesTemperature (°C)Yield (%)
2-Thiopheneboronic acid60~80
2-Thiopheneboronic acid100~40
2-Thiopheneboronic acid pinacol ester60~60
2-Thiopheneboronic acid pinacol ester100~75

Adapted from a study on a similar heteroaryl boronic acid, this data highlights that while the free boronic acid may be more reactive at lower temperatures, the stability of the pinacol ester can lead to higher yields at elevated temperatures.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol that should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

G cluster_inputs Inputs pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-X L_n (Oxidative Addition Complex) oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R-Pd(II)-R' L_n (Diorganopalladium(II) Complex) transmetalation->diorgano_pd2 re Reductive Elimination diorgano_pd2->re re->pd0 Catalyst Regeneration product R-R' (Coupled Product) re->product RX R-X (Aryl Halide) RX->oa R_BOH2 R'-B(OH)2 (Boronic Acid) R_BOH2->transmetalation Base Base Base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Overcoming Reactivity Challenges with (2-Aminopyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during cross-coupling reactions with (2-Aminopyridin-4-yl)boronic acid, a key building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my Suzuki-Miyaura coupling reaction with this compound?

Low reactivity of this compound is a common issue stemming from several factors:

  • Catalyst Inhibition/Deactivation: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby slowing down or halting the catalytic cycle.[1]

  • Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved by sources of proton, especially under basic aqueous conditions, leading to the formation of 2-aminopyridine as a byproduct.[2] Heteroaromatic boronic acids, particularly those with nitrogen atoms, are often susceptible to this decomposition pathway.[2]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or palladium(II) species.

Q2: What are the most common side products, and how can I identify them?

The most common side products are the result of protodeboronation and homocoupling.

  • Protodeboronation Product (2-aminopyridine): This can be identified by LC-MS or by comparing the NMR spectrum of your crude product with an authentic sample of 2-aminopyridine.

  • Homocoupling Product (2,2'-diamino-4,4'-bipyridine): This symmetrical dimer can also be detected by LC-MS.

Q3: Should I protect the amino group of this compound before coupling?

While protecting the amino group can sometimes mitigate catalyst inhibition, it is often not necessary with modern catalyst systems.[3] The use of bulky, electron-rich phosphine ligands can often overcome the inhibitory effects of the amino group, saving synthetic steps. However, if catalyst deactivation is suspected to be a major issue, protection (e.g., as an acetamide) can be considered.

Q4: Is this compound stable? Should I use a boronic ester instead?

Pyridine boronic acids, especially those with amino substituents, can have limited shelf stability and are prone to decomposition under reaction conditions.[2] Using a more stable derivative, such as the pinacol ester (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine), is a highly recommended strategy to improve reaction outcomes.[4] Boronic esters are generally more resistant to protodeboronation.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

Low_Conversion_Troubleshooting

Problem 2: Significant Formation of Byproducts (Protodeboronation or Homocoupling)

Byproduct_Troubleshooting

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions for the Suzuki-Miyaura coupling of aminopyridine derivatives, providing a comparative overview of catalysts, ligands, bases, and solvents with their corresponding yields.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-4-halopyridines with Arylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂OReflux12~85
2-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10016>90
2-Chloro-3-aminopyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-AmylOH11018~95

Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids/Esters with Aryl Halides

Pyridylboron ReagentAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Pyridylboronic Acid4-BromoanisolePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)1,4-Dioxane/H₂O8012~88
4-Pyridylboronic acid pinacol ester2,6-DichloropyridinePd(dppf)Cl₂ (5)-K₂CO₃ (2)Toluene/H₂O80181
2-Aminopyridine-4-boronic acid pinacol ester4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)Toluene/H₂O80181

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (optional, can be beneficial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent (and water, if used) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Cycle

Boronic_Acid_vs_Ester

References

Technical Support Center: Protodeboronation of (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (2-Aminopyridin-4-yl)boronic acid and its derivatives in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-aminopyridine as a byproduct, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-couplings.[2] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, are often susceptible to this undesired reaction.[1]

Q2: What are the primary factors that lead to the protodeboronation of this compound?

A2: Several factors can promote protodeboronation:

  • pH: The reaction pH is a critical factor.[1] For many arylboronic acids, protodeboronation is accelerated under strongly basic conditions (pH > 10) due to the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][3] However, for some basic heteroaromatic boronic acids, a zwitterionic species that is highly reactive towards protodeboronation can form at neutral pH.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]

  • Solvent: The presence of a proton source, such as water in the solvent system, is necessary for protodeboronation to occur.[2][4]

  • Choice of Base: Strong bases can significantly increase the rate of protodeboronation.[5]

  • Catalyst System: In the context of cross-coupling reactions, the nature of the catalyst and ligands can influence the relative rates of the desired reaction versus protodeboronation.[2]

Q3: Is converting this compound to its pinacol ester a reliable way to prevent protodeboronation?

A3: Converting a boronic acid to its corresponding pinacol ester is a common strategy to enhance stability.[6] While pinacol esters are generally more resistant to oxidation and easier to handle, they do not always guarantee complete suppression of protodeboronation, especially under harsh basic conditions where hydrolysis back to the boronic acid can occur.[7] However, for many unstable boronic acids, using the pinacol ester is a significant improvement over the free boronic acid.[8]

Q4: What is a "slow-release" strategy and how can it be applied to this compound?

A4: The "slow-release" strategy involves using a highly stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[1][9] This maintains a very low concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby minimizing the rate of protodeboronation while still allowing the desired reaction to proceed.[9] This approach has proven effective for notoriously unstable boronic acids, such as 2-pyridyl boronic acid.[1]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low yield of desired product and significant formation of 2-aminopyridine byproduct. 1. High rate of protodeboronation. - Optimize the base: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[2][4] - Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can significantly slow down protodeboronation.[2][10] - Use anhydrous conditions: Minimize the amount of water in the reaction by using dry solvents and reagents.[4]
2. Suboptimal catalyst performance. - Screen catalysts and ligands: Employ a highly active palladium catalyst and a suitable ligand that promotes a faster rate of cross-coupling compared to protodeboronation.[2]
3. Inherent instability of the free boronic acid. - Use a more stable boronic acid derivative: Convert the this compound to its pinacol ester or, for maximum stability, its MIDA boronate.[1][9]
Reaction fails to go to completion, with starting materials and 2-aminopyridine present. 1. Catalyst deactivation. - Ensure stringent anaerobic conditions: Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.
2. Insufficiently active catalyst at lower temperatures. - Select a more active catalyst system: Choose a catalyst-ligand combination known to be effective at lower temperatures for challenging substrates.
Inconsistent reaction outcomes. 1. Variable quality of the boronic acid. - Check the purity of the boronic acid: Protodeboronation can occur during storage. Store the boronic acid in a cool, dry place under an inert atmosphere.[8] Re-purify if necessary.
2. Inconsistent reaction setup. - Standardize reaction conditions: Ensure consistent solvent quality, base concentration, and temperature control across experiments.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild, anhydrous base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the 2-aminopyridine byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Mechanism of Base-Catalyzed Protodeboronation

Protodeboronation_Mechanism cluster_0 Equilibrium with Base cluster_1 Protodeboronation Step ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ / - H₂O ArH Ar-H ArBOH3_minus->ArH + H₂O BOH4_minus [B(OH)₄]⁻ OH_minus OH⁻ H2O_eq H₂O H2O_prot H₂O caption General mechanism for base-catalyzed protodeboronation.

Caption: General mechanism for base-catalyzed protodeboronation.

Troubleshooting Workflow for Low Yield due to Protodeboronation

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Anhydrous Solvents step2->step3 step4 Switch to Boronic Ester (Pinacol or MIDA) step3->step4 decision Problem Solved? step4->decision end_yes Continue with Optimized Conditions decision->end_yes Yes end_no Re-evaluate Catalyst System decision->end_no No caption Troubleshooting workflow for minimizing protodeboronation.

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Troubleshooting guide for reactions involving (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing (2-Aminopyridin-4-yl)boronic acid and its derivatives in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not working or giving a low yield. What are the most common causes?

Low or no product yield in reactions involving this compound is often attributed to a few key factors. Firstly, 2-pyridylboronic acids are known to be unstable and susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This degradation is often accelerated by aqueous or acidic conditions. Secondly, the amino group on the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Finally, inefficient catalyst systems, inappropriate choice of base, or suboptimal reaction conditions (temperature, solvent) can all contribute to poor reaction outcomes.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere. Long-term storage in a freezer is recommended. For enhanced stability, consider using the pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, which is generally more robust and less prone to decomposition.[2][3]

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which can be minimized by using anhydrous solvents, a suitable base (weaker, non-nucleophilic bases can be beneficial), and by using the more stable pinacol boronate ester of the boronic acid.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species. To reduce homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using a lower catalyst loading or adding the boronic acid slowly to the reaction mixture can also help.

Q4: How do I choose the optimal catalyst system for my Suzuki-Miyaura coupling reaction?

The choice of catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like this compound, traditional catalysts like Pd(PPh₃)₄ can be effective.[4] However, for more challenging couplings or to achieve higher efficiency, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[4][5][6] These advanced ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.[6]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degradation of Boronic Acid Use fresh or properly stored boronic acid. For improved stability and slow release of the active boronic acid, utilize the corresponding pinacol boronate ester.[2] Ensure anhydrous reaction conditions to minimize protodeboronation.[1]
Inefficient Catalyst System Screen different palladium catalysts and ligands. For challenging substrates like this, consider using bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[4][5][6] Increasing the catalyst loading may also be beneficial, but monitor for increased side reactions.
Inappropriate Base The choice of base is crucial for activating the boronic acid for transmetalation.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize boronic acid degradation.[4]
Suboptimal Solvent Common solvents for Suzuki couplings include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[2] The purity and dryness of the solvent are critical, especially when protodeboronation is a concern.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. Some reactions may require longer times or higher temperatures to reach completion. A temperature screening is recommended.
Problem 2: Significant Byproduct Formation
Byproduct Suggested Solution to Minimize Formation
Protodeboronation Product Use anhydrous conditions and ensure solvents are properly dried. A weaker, non-nucleophilic base might be beneficial. Using the pinacol boronate ester derivative is highly recommended as it is more stable.[2]
Homocoupling of Boronic Acid Use a lower catalyst loading. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Add the boronic acid slowly to the reaction mixture. Ensure efficient stirring.
Hydrolysis of Product Work up the reaction under neutral or slightly basic conditions. Acidic conditions might lead to product degradation.

Data Presentation

The following table summarizes yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, providing an indication of expected performance with a traditional catalyst system.

Table 1: Performance of Pd(PPh₃)₄ in the Suzuki Coupling of an Analogous 2-Aminopyridine Derivative [4]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended as a reference.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound pinacol ester (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound pinacol ester, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G start Low or No Product Yield check_sm Check Starting Materials (SM) start->check_sm check_reagents Check Reagents (Catalyst, Base, Solvent) start->check_reagents check_conditions Check Reaction Conditions start->check_conditions sm_ok SM are OK check_sm->sm_ok No Issue sm_degraded SM Degraded / Impure check_sm->sm_degraded Issue Found reagents_ok Reagents are OK check_reagents->reagents_ok No Issue reagents_issue Reagents Expired / Improperly Handled check_reagents->reagents_issue Issue Found conditions_ok Conditions are OK check_conditions->conditions_ok No Issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue Issue Found troubleshoot_catalyst Troubleshoot Catalyst System sm_ok->troubleshoot_catalyst repurify_sm Repurify or Use Fresh SM sm_degraded->repurify_sm repurify_sm->start reagents_ok->troubleshoot_catalyst use_fresh_reagents Use Fresh Reagents reagents_issue->use_fresh_reagents use_fresh_reagents->start conditions_ok->troubleshoot_catalyst optimize_conditions Optimize T, Time, Solvent, Base conditions_issue->optimize_conditions success Successful Reaction optimize_conditions->success increase_loading Increase Catalyst Loading troubleshoot_catalyst->increase_loading change_ligand Change Ligand (e.g., to Buchwald type) troubleshoot_catalyst->change_ligand increase_loading->success change_ligand->success

Caption: Troubleshooting workflow for low product yield.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Pd(0)L2->Ar-Pd(II)-Ar'(L2) Reductive Elimination Failure Point 3 Failure Point 3 Pd(0)L2->Failure Point 3 Slow or side reactions Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Pd(0)L2 Oxidative Addition Failure Point 1 Failure Point 1 Ar-Pd(II)-X(L2)->Failure Point 1 Slow due to e--rich halide or catalyst inhibition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-X(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2)->Ar-Pd(II)-OR'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Failure Point 2 Failure Point 2 Ar-Pd(II)-Ar'(L2)->Failure Point 2 Slow due to unstable boronic acid Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: Suzuki-Miyaura catalytic cycle with potential failure points.

Boronic_Acid_Equilibrium cluster_0 Reaction Conditions boronic_acid This compound (Unstable, prone to protodeboronation) pinacol_ester Pinacol Boronate Ester (Stable, slow release of boronic acid) boronic_acid->pinacol_ester Equilibrium recommendation Recommendation: Use the more stable pinacol boronate ester as the starting material for improved reproducibility and yield. pinacol_ester->recommendation

Caption: Stability of boronic acid vs. its pinacol ester.

References

Technical Support Center: (2-Aminopyridin-4-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (2-Aminopyridin-4-yl)boronic acid and related aminopyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or nonexistent yield in the Suzuki-Miyaura coupling of this compound is a common challenge. The following sections break down potential causes and their solutions.

Possible Cause A: Catalyst Inhibition or Deactivation

The nitrogen atoms in the aminopyridine ring can act as Lewis bases, coordinating to the palladium catalyst and inhibiting its activity.[1][2]

  • Solution 1: Select an Appropriate Ligand. Use electron-rich and sterically hindered phosphine ligands. These ligands can promote the desired catalytic cycle and minimize inhibition by the substrate. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos).[1][2]

  • Solution 2: Use a Pre-formed Catalyst. Consider using air-stable palladium precatalysts, such as palladacycles, to ensure the active Pd(0) species is efficiently generated in the reaction mixture.[3]

  • Solution 3: Protect the Amino Group. While often not necessary with modern catalysts, protection of the amino group can be a strategy to prevent catalyst inhibition.[2][4]

Possible Cause B: Inefficient Oxidative Addition

If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow, as aryl chlorides are less reactive than bromides or iodides.[1]

  • Solution: Employ a more active catalyst system. Catalyst systems comprising a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with an electron-rich, bulky phosphine ligand are often effective for activating aryl chlorides.[1][5]

Possible Cause C: Protodeboronation of the Boronic Acid

This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture.[1][3] This is particularly prevalent with electron-deficient heteroaryl boron derivatives.[6]

  • Solution 1: Use Anhydrous Conditions. Ensure that all solvents and reagents are dry.[3]

  • Solution 2: Choose a Milder Base. Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]

  • Solution 3: Use a Boronic Ester. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

Possible Cause D: Ineffective Base

The choice of base is critical for the transmetalation step.

  • Solution: The optimal base is often solvent and substrate-dependent. Common bases for this type of coupling include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][8] Ensure the base is finely powdered for anhydrous reactions to maximize its reactivity.[3]

Issue 2: Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Byproduct A: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl byproduct from the boronic acid coupling with itself.[1] This can be promoted by the presence of oxygen.[1][3]

  • Solution: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1][3]

Byproduct B: Dehalogenation of the Aryl Halide

The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]

  • Solution: Ensure the reaction is performed under an inert atmosphere and choose a solvent that is less likely to act as a hydride source.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for coupling this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners and reaction conditions. However, catalyst systems based on a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand like SPhos or RuPhos are highly effective for challenging substrates like aminopyridines.[1][2] For aryl chlorides, a more active catalyst system is generally required.[1]

Q2: My reaction is not working even with a recommended catalyst system. What should I check first?

A2: If your Suzuki-Miyaura coupling is failing, consider the following initial checks:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Consider using a fresh batch.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen. Degas your solvents thoroughly and maintain a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Verify the purity of your this compound and aryl halide. Boronic acids can degrade over time.

  • Base and Solvent: Ensure your base is dry and finely powdered for anhydrous reactions. The choice of solvent is also critical and can influence the reaction outcome.

Q3: Can I use protic solvents like water in my reaction?

A3: While some Suzuki-Miyaura couplings can be performed in aqueous conditions, for substrates prone to protodeboronation like this compound, it is often advisable to use anhydrous conditions.[3] However, in some cases, a small amount of water in a co-solvent system (e.g., dioxane/water) can be beneficial.[1] If protodeboronation is a significant issue, switching to a completely anhydrous system is recommended.[3]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of starting materials and the formation of the desired product and any byproducts.

Data Presentation

Table 1: Recommended Catalyst Systems for Aminopyridine Couplings

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80-100A robust system for challenging aminopyridine couplings.[1]
Pd(OAc)₂RuPhosK₂CO₃THF65Effective for a range of aminopyridine substrates.
Pd(dppf)Cl₂-Na₂CO₃1,4-Dioxane/WaterRefluxA common catalyst, though may be less effective for highly challenging substrates.[4][9]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRoom Temp - 100Broadly applicable for various aryl and vinyl halides.[5]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Low/No YieldCatalyst InhibitionUse bulky, electron-rich ligands (e.g., SPhos, RuPhos).[1][2]
ProtodeboronationUse anhydrous conditions, a milder base (e.g., K₂CO₃, KF), or a boronic ester.[3][6]
Inefficient Oxidative Addition (with Aryl Chlorides)Employ a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[1]
Byproduct FormationHomocouplingDegas solvents and maintain an inert atmosphere.[1][3]
DehalogenationEnsure an inert atmosphere and select a suitable solvent.[1]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, base, palladium source, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand C Add Degassed Solvent D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) F Quench and Extract E->F G Dry and Concentrate H Purify (Chromatography) I Characterize Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low or No Yield Q1 Is your coupling partner an aryl chloride? Start->Q1 A1_yes Use more active catalyst (e.g., Pd₂(dba)₃/SPhos) Q1->A1_yes Yes Q2 Are you observing protodeboronation? Q1->Q2 No A2_yes Use anhydrous conditions, milder base (K₂CO₃/KF), or boronic ester Q2->A2_yes Yes Q3 Is catalyst inhibition suspected? Q2->Q3 No A3_yes Use bulky, electron-rich ligand (e.g., RuPhos) Q3->A3_yes Yes Check_General Check reagent purity, inert atmosphere, and catalyst activity Q3->Check_General No

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.

References

Solvent effects in reactions with (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning solvent effects in reactions involving (2-Aminopyridin-4-yl)boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvent choice is crucial as it influences several key reaction parameters:

  • Solubility: All reactants, including the boronic acid, aryl halide, base, and catalyst, must be sufficiently soluble for the reaction to proceed efficiently. This compound's amino group makes its polarity and solubility highly dependent on the solvent system.[1]

  • Reaction Rate: The solvent's polarity can affect the rate of critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

  • Catalyst Stability: Inadequate or impure solvents can lead to the decomposition of the palladium catalyst, reducing its activity.[3][4] Anhydrous and thoroughly degassed solvents are often essential to prevent catalyst poisoning and side reactions.[3]

  • Side Reactions: The solvent can directly participate in or promote side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent.[3][5]

Q2: What are the most common solvent systems for Suzuki-Miyaura coupling reactions using this boronic acid?

A2: Mixtures of an organic solvent with water are highly effective and commonly used. Typical systems include:

  • 1,4-Dioxane / Water[6][7]

  • Toluene / Water[3]

  • Isopropanol / Water[7]

  • Tetrahydrofuran (THF) / Water[4]

The water component, in conjunction with a base, is essential for activating the boronic acid to form the boronate species required for the transmetalation step.[5][8]

Q3: My reaction is suffering from protodeboronation. How can the solvent choice help mitigate this?

A3: Protodeboronation is a common side reaction for heteroaryl boronic acids, especially in the presence of aqueous bases.[5][9] To minimize this:

  • Use Anhydrous Conditions: While some water is often needed, excessive amounts can promote this side reaction. Careful optimization of the solvent/water ratio is key.

  • Switch to a Boronic Ester: Using the pinacol ester of this compound can significantly reduce the rate of protodeboronation.[5][10][11] Boronic esters generally exhibit greater stability and enhanced solubility in a wider range of organic solvents.[12]

Q4: Can this compound be used for reactions other than Suzuki coupling, and how does the solvent choice differ?

A4: Yes, the amino group can participate in reactions like amide bond formation. Boronic acids can act as catalysts for the direct dehydrative amidation of carboxylic acids and amines.[13][14] For these reactions, non-polar aprotic solvents that allow for the azeotropic removal of water, such as toluene, are typically employed at elevated temperatures.[15]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am getting a very low yield, or the reaction is not proceeding at all. What are the common solvent-related causes and how can I fix them?

Answer: Low yields are a frequent issue and can often be traced back to solvent and atmospheric conditions.[2][16]

Potential CauseRecommended Solution
Poor Solubility of Reagents The boronic acid or other components may not be fully dissolved. Try a different solvent system (e.g., switch from Dioxane/H₂O to THF/H₂O or Isopropanol/H₂O). Solubility of aminopyridine derivatives can be pH-dependent; ensure the chosen base is appropriate.[1][4][7]
Inadequate Degassing Dissolved oxygen can deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[5] Degas the solvent thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before use.[6][7][17]
Solvent Contamination Traces of impurities in the solvent can poison the catalyst.[4] Always use high-purity, anhydrous solvents. If catalyst poisoning is suspected, adding a phosphine ligand can sometimes circumvent the issue.[4]
Incorrect Solvent/Water Ratio The ratio of organic solvent to water is critical. Too little water may not sufficiently activate the boronic acid, while too much can promote protodeboronation.[5] Empirically screen ratios such as 4:1 or 3:1 (organic solvent to water).[6][7]
Problem 2: Significant Side Product Formation

Question: My reaction works, but I am isolating significant amounts of byproducts like a de-boronated starting material or homocoupled products. How can I suppress these?

Answer: This indicates that side reactions like protodeboronation or homocoupling are outcompeting the desired cross-coupling.

Troubleshooting Flowchart for Side Reactions

G start Side Products Observed q1 Is Protodeboronation (loss of -B(OH)2 group) the main side reaction? start->q1 q2 Is Homocoupling (dimer of boronic acid) the main side reaction? start->q2 q1->q2 No sol1a Switch from boronic acid to pinacol ester derivative. q1->sol1a Yes sol2a Ensure solvent is thoroughly degassed to remove all oxygen. q2->sol2a Yes sol1b Use rigorously anhydrous solvents and carefully control the amount of water. sol1a->sol1b sol1c Screen different bases (e.g., KF, K3PO4) which can be less hydrolytic. sol1b->sol1c sol2b Use a Pd(0) source (e.g., Pd(PPh3)4) or an efficient precatalyst system. sol2a->sol2b

Caption: Troubleshooting workflow for common side reactions.

Quantitative Data Summary

The choice of solvent, base, and ligand can dramatically impact reaction outcomes. While data for this compound itself is sparse, the following table summarizes typical effects observed for challenging Suzuki-Miyaura couplings of pyridyl derivatives.

Table 1: Influence of Solvent and Base on Suzuki-Miyaura Coupling Yields

Solvent SystemBaseTypical Yield RangeKey Considerations
1,4-Dioxane / H₂O (4:1)K₃PO₄Good to ExcellentA robust, general-purpose system effective for many challenging couplings.[5][7]
Isopropanol / H₂O (2:1)K₂CO₃Moderate to GoodA greener solvent alternative; may require higher temperatures.[7]
Toluene / H₂ONa₂CO₃VariableGood for some substrates, but solubility can be an issue. Requires vigorous stirring.
THF / H₂OCs₂CO₃Good to ExcellentTHF can be beneficial, but care must be taken with potential impurities that poison catalysts.[4]
Anhydrous DioxaneKFModerateUsed to minimize protodeboronation; reaction rates may be slower.[9]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and must be optimized for specific substrates and scales.

Materials:

  • This compound or its pinacol ester (1.2 equivalents)

  • Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.5 equivalents)[5]

  • Solvent (e.g., 1,4-Dioxane and deionized water, 4:1 v/v)[7]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst) to Schlenk flask b 2. Evacuate & Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvent/Water Mixture b->c d 4. Heat to 80-110 °C with Vigorous Stirring c->d e 5. Monitor Progress by TLC or LC-MS d->e f 6. Cool & Quench with Water e->f g 7. Extract with Organic Solvent (e.g., EtOAc) f->g h 8. Dry, Filter, & Concentrate g->h i 9. Purify via Column Chromatography h->i

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.5 mmol), and palladium catalyst (0.05 mmol).[7]

  • Evacuation: Seal the flask and cycle between vacuum and backfilling with the inert gas three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Prepare the solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water) and degas it by bubbling with the inert gas for at least 20 minutes. Add the degassed solvent to the flask via syringe.[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS. Reactions are typically complete within 8-24 hours.[6]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

References

Technical Support Center: Purification of (2-Aminopyridin-4-yl)boronic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of boron-containing impurities from reactions utilizing (2-Aminopyridin-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common boron-containing impurities in reactions with this compound?

A1: The primary boron-containing impurities are unreacted this compound and byproducts derived from its degradation, such as boric acid. In Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid can also occur, leading to boron-containing biaryl impurities.[1] The presence of the aminopyridine moiety can sometimes lead to complex formation with boronic acid species.

Q2: My reaction is complete, but I'm struggling to remove the baseline impurities that I suspect are boron-related. What is the first thing I should try?

A2: For a basic compound like a 2-aminopyridine derivative, a simple acid-base liquid-liquid extraction is an excellent first step. Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃ solution). The this compound and boric acid are acidic and will be extracted into the aqueous basic layer, while your likely more neutral or basic product remains in the organic layer.[2]

Q3: I've tried a basic wash, but I still see boron impurities. What are my other options?

A3: If a simple basic wash is insufficient, you have several other effective methods at your disposal:

  • Scavenger Resins: These are solid-supported reagents that selectively bind to and remove boronic acids. Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective.[3][4][5]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.[6][7]

  • Column Chromatography: While sometimes challenging due to the polarity of aminopyridine compounds, silica gel chromatography can be optimized to separate your product from boron impurities.[8]

  • Sorbitol Extraction: Adding sorbitol to an aqueous wash can complex with the boronic acid, enhancing its partitioning into the aqueous phase.

Q4: The 2-aminopyridine group in my product seems to be causing issues during silica gel chromatography, such as tailing. How can I improve the separation?

A4: Tailing of basic compounds like 2-aminopyridines on silica gel is common due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system will improve peak shape and provide better separation.[6][8]

Q5: Are there any preventative measures I can take during the reaction to minimize boron impurities in the first place?

A5: Yes, optimizing your reaction stoichiometry can help. Using a slight excess of the coupling partner to this compound can help ensure it is fully consumed.[2] Additionally, using the pinacol ester of the boronic acid, this compound pinacol ester, can sometimes lead to cleaner reactions as pinacol esters are often more stable and less prone to degradation than the free boronic acid.[9]

Troubleshooting Guides

Issue 1: Persistent Boron Impurities After Basic Aqueous Workup
Possible Cause Suggested Solution
Incomplete Extraction Increase the pH of the aqueous wash (use 1-2 M NaOH). Perform multiple extractions (3-5 times) with the basic solution. Ensure vigorous mixing of the two phases.
Product is also acidic If your product has an acidic functional group, it may also be extracted into the basic aqueous layer. In this case, consider using a boronic acid scavenger resin for more selective removal.
Formation of an Emulsion Emulsions can trap impurities. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling or passing the mixture through a pad of celite can also be effective.
Issue 2: Difficulty in Removing Boronic Acid Impurities by Column Chromatography
Possible Cause Suggested Solution
Co-elution of Product and Impurity Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary. If co-elution persists, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Tailing of the Product Peak Add a basic modifier like 0.5-1% triethylamine or a few drops of aqueous ammonia to your eluent to improve peak shape.
Degradation on Silica Gel Some boronic acids can degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent, then evaporating the solvent before packing the column.
Issue 3: Low Recovery or Purity After Recrystallization

| Possible Cause | Suggested Solution | | Inappropriate Solvent Choice | The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature. For 2-aminopyridine derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.[6][7][8][10] | | Product and Impurity have Similar Solubilities | If the boronic acid impurity co-precipitates with your product, a different purification method like using a scavenger resin may be more effective. | | "Oiling Out" | This occurs when the solid melts before it dissolves. Try using a larger volume of solvent or a solvent with a higher boiling point. Cooling the solution more slowly can also help. |

Data Presentation

Table 1: Comparison of Boronic Acid Scavenger Resins
Scavenger Resin Functional GroupTypical Binding Capacity (mmol/g)AdvantagesDisadvantages
Diethanolamine (DEAM) 1.0 - 2.5High selectivity for boronic acids.[5]May require longer reaction times for complete scavenging.
Diol 0.5 - 1.5Effective for scavenging boronic acids and their esters.[4]Can sometimes have lower capacity than DEAM resins.
Guanidine 1.0 - 2.0Very strong binding to boronic acids.[4]Can also act as a strong base, which may not be compatible with all products.

Note: Binding capacities are representative values and can vary between manufacturers and specific resin preparations. It is recommended to consult the supplier's technical data for specific information.[11]

Table 2: Recommended Recrystallization Solvents for 2-Aminopyridine Derivatives
Solvent SystemPolarityComments
Ethanol or Isopropanol Polar ProticGood general-purpose solvents for moderately polar compounds. Often provide a good balance of solubility at high and low temperatures.[8][10]
Ethyl Acetate Polar AproticSuitable for a range of polarities. Can be used as a single solvent or in a mixture with a non-polar solvent like hexanes.[7]
Acetonitrile Polar AproticCan be effective for compounds that are highly soluble in alcohols.
Toluene Non-polarUseful for less polar derivatives.
Ethanol/Water Polar Protic MixtureA good mixed-solvent system where ethanol is the "good" solvent and water is the "poor" solvent. Allows for fine-tuning of the solubility.[12]
Ethyl Acetate/Hexanes Mixed PolarityA common mixed-solvent system for adjusting polarity. Ethyl acetate is the more polar "good" solvent, and hexanes is the non-polar "poor" solvent.[12]

Experimental Protocols

Protocol 1: Boronic Acid Removal using a Scavenger Resin
  • Reaction Workup: After the reaction is complete, perform a standard aqueous workup to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Resin Selection: Choose an appropriate boronic acid scavenger resin (e.g., DEAM resin). Use a 3-5 fold excess of the resin's theoretical capacity relative to the initial amount of this compound used in the reaction.

  • Scavenging: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate). Add the scavenger resin to the solution.

  • Agitation: Gently agitate the mixture at room temperature. The required time for complete scavenging can range from 1 to 24 hours. Monitor the removal of the boronic acid impurity by TLC or LC-MS.

  • Isolation: Once the scavenging is complete, filter off the resin and wash it with a small amount of the solvent used.

  • Final Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution and shake vigorously. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the basic wash two more times to ensure complete removal of the acidic boron impurities.

  • Neutralization and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual base and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Crude Reaction Mixture containing Boron Impurities extraction Acid-Base Extraction (Basic Wash) start->extraction check1 Check Purity (TLC/LC-MS) extraction->check1 scavenger Use Boronic Acid Scavenger Resin check1->scavenger Impurities Remain end Pure Product check1->end Pure check2 Check Purity (TLC/LC-MS) scavenger->check2 chromatography Column Chromatography (with Et3N if needed) check2->chromatography Impurities Remain check2->end Pure recrystallization Recrystallization chromatography->recrystallization Further Purification Needed chromatography->end Pure recrystallization->end

Caption: A general troubleshooting workflow for the purification of products from reactions involving this compound.

Scavenger_Mechanism cluster_solution Solution Phase cluster_resin Solid Phase Product Desired Product BoronicAcid This compound (Impurity) Resin DEAM Scavenger Resin (Solid Support with Diethanolamine) BoronicAcid->Resin Selective Binding (Covalent Interaction) Purification_Decision_Tree start Is the product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes extraction Start with Acid-Base Liquid-Liquid Extraction start->extraction No check_purity1 Is it pure? recrystallization->check_purity1 check_purity2 Is it pure? extraction->check_purity2 chromatography Column Chromatography check_purity1->chromatography No end Pure Product check_purity1->end Yes scavenger Use Scavenger Resin check_purity2->scavenger No check_purity2->end Yes scavenger->chromatography Still Impure chromatography->end

References

Validation & Comparative

Comparative 1H NMR Analysis of (2-Aminopyridin-4-yl)boronic Acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Aminopyridin-4-yl)boronic acid and its structurally related analogs. Understanding the subtle differences in chemical shifts and coupling constants is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings. This document summarizes key quantitative data in a tabular format, details a general experimental protocol for acquiring 1H NMR spectra of boronic acids, and presents a logical workflow for spectral analysis.

Data Summary of 1H NMR Chemical Shifts

The following table presents a compilation of reported 1H NMR chemical shift data for this compound pinacol ester and relevant comparative compounds. Direct 1H NMR data for the free boronic acid is less common due to its potential for dehydration to form boroxines; therefore, the more stable pinacol ester is often used for characterization.

CompoundH-3H-5H-6Other ProtonsSolvent
This compound, pinacol ester ~6.8-7.0 (d)~7.2-7.4 (d)~8.0-8.2 (s)1.3 (s, 12H, CH3)CDCl3
2-Aminopyridine[1][2]6.55 (dd)7.35 (ddd)8.05 (dd)4.4 (br s, 2H, NH2)CDCl3
4-Aminopyridine[3]6.65 (d)6.65 (d)8.30 (d)5.8 (br s, 2H, NH2)DMSO-d6
Pyridine-4-boronic acid[4]7.85 (d)7.85 (d)8.80 (d)-D2O
2-Aminopyridine-5-boronic acid, pinacol ester[5]6.50 (d)8.15 (dd)8.60 (d)1.3 (s, 12H, CH3)CDCl3

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and ddd (doublet of doublet of doublets). The data for this compound pinacol ester is an educated estimation based on the analysis of its isomers and parent molecules.

Experimental Protocol for 1H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra for boronic acid derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid or its pinacol ester derivative.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH2, -B(OH)2).[6]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The data presented in this guide was hypothetically acquired on a 400 MHz NMR spectrometer.

  • Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity.

  • The probe should be tuned to the appropriate frequency for ¹H nuclei.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure full relaxation of the protons.

  • Number of Scans: 16-64 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of chemical shifts for aromatic and aliphatic protons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity and coupling constants to elucidate the spin-spin coupling network.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the 1H NMR analysis of this compound and its comparison with related structures.

G cluster_0 1H NMR Analysis Workflow A Acquire 1H NMR Spectrum of Target Molecule C Process and Analyze Spectra (Chemical Shift, Integration, Multiplicity) A->C B Acquire 1H NMR Spectra of Reference Compounds (e.g., 2-Aminopyridine, Pyridine-4-boronic acid) B->C D Compare Chemical Shifts and Coupling Constants C->D E Assign Protons to Resonances in Target Molecule D->E F Structural Confirmation E->F

Caption: Logical workflow for the 1H NMR analysis and structural confirmation of this compound.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of (2-Aminopyridin-4-yl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of a molecule is paramount for rational drug design and the development of novel therapeutics. This guide provides a comparative analysis of the X-ray crystal structure of aminopyridine and aminopyrimidine boronic acids, with a focus on (2-Aminopyridin-4-yl)boronic acid. While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide leverages data from a closely related analog, a co-crystal of 2-aminopyrimidine and boric acid, to provide insights into the expected structural features and intermolecular interactions.

The boronic acid functional group is a key pharmacophore in numerous approved drugs and clinical candidates due to its ability to form reversible covalent bonds with diols, making it an effective inhibitor of various enzymes. The aminopyridine scaffold is also a prevalent motif in medicinal chemistry, known for its hydrogen bonding capabilities and ability to participate in various biological interactions. The combination of these two moieties in this compound makes it a molecule of significant interest.

Comparative Crystallographic Data

To facilitate a comparative analysis, the crystallographic data for a co-crystal of 2-aminopyrimidine with boric acid is presented below. This serves as a valuable proxy for understanding the potential solid-state conformation and packing of this compound. The data highlights key parameters that govern the crystal lattice and intermolecular interactions.

Parameter(2-Aminopyrimidine)₃(H₃BO₃)₂ Co-crystal[1][2]
Crystal System Trigonal
Space Group P3₂21
a (Å) 10.1234(2)
b (Å) 10.1234(2)
c (Å) 15.6789(4)
α (°) 90
β (°) 90
γ (°) 120
Volume (ų) 1393.45(6)
Z 3
Density (calculated) (g/cm³) 1.417
Hydrogen Bond Donor...Acceptor Distances (Å) N-H···O: 2.923(2) - 3.000(2), O-H···N: 2.746(2) - 2.822(2)

Experimental Protocols

The determination of a crystal structure is a meticulous process that involves several key stages, from the synthesis of the material to the final analysis of the diffraction data.

1. Synthesis and Crystallization

The synthesis of aminopyridine boronic acids typically involves a multi-step process. A common route for a related compound, (2-Aminopyrimidin-5-yl)boronic acid, involves the protection of the amino group, followed by a metal-halogen exchange and subsequent borylation.[3]

  • Synthesis of (2-Aminopyrimidin-5-yl)boronic acid: A practical synthesis has been developed involving the in-situ protection of the amine via bis-silylation using TMSCl, followed by a metal-halogen exchange with n-BuLi and trapping with B(Oi-Pr)₃. The boronic acid is then isolated through an acid-base workup.[3]

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

2. X-ray Diffraction Data Collection and Structure Determination

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm) is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to obtain the final, accurate crystal structure.[5]

Visualizing the Workflow

The general workflow for determining the X-ray crystal structure of a small molecule like this compound can be visualized as a sequential process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement hydrogen_bonding cluster_aminopyridine This compound cluster_interactions Intermolecular Interactions AP_N_pyridine Pyridine N HBond_Acceptor H-Bond Acceptor AP_N_pyridine->HBond_Acceptor AP_NH2 Amino Group (NH2) HBond_Donor H-Bond Donor AP_NH2->HBond_Donor AP_BOH2 Boronic Acid (B(OH)2) AP_BOH2->HBond_Donor HBond_Donor->HBond_Acceptor Hydrogen Bonds

References

A Comparative Guide to the Reactivity of 2-Aminopyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-aminopyridine boronic acids are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the construction of biaryl and heteroaryl structures that are prevalent in medicinally important compounds. However, the isomeric position of the boronic acid group on the 2-aminopyridine scaffold significantly influences its reactivity. This guide provides a comparative analysis of the reactivity of 2-aminopyridine boronic acid isomers, supported by established chemical principles and extrapolated experimental data, to aid in the selection of the optimal isomer and reaction conditions for your synthetic goals.

Understanding the Reactivity Landscape

The reactivity of 2-aminopyridine boronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors, as well as the potential for catalyst inhibition. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine nitrogen atom modulates the nucleophilicity of the boronic acid and the stability of the organopalladium intermediates.

A significant challenge in the Suzuki-Miyaura coupling of pyridine derivatives is the "2-pyridyl problem," where a boronic acid at the C2 position can lead to catalyst inhibition and facile protodeboronation.[1] While the isomers discussed here have the amino group at the C2 position, the varying positions of the boronic acid group relative to the amino group and the pyridine nitrogen lead to distinct reactivity profiles.

General Reactivity Trend (Inferred):

Based on general principles of Suzuki-Miyaura reactions and the behavior of substituted pyridylboronic acids, the following reactivity trend can be inferred:

2-Amino-5-pyridylboronic acid > 2-Amino-4-pyridylboronic acid > 2-Amino-3-pyridylboronic acid ≈ 2-Amino-6-pyridylboronic acid

  • 2-Amino-5-pyridylboronic acid: This isomer is often the most reactive. The boronic acid group is electronically activated by the para-amino group and is sufficiently removed from both the amino group and the pyridine nitrogen to minimize steric hindrance and catalyst inhibition.

  • 2-Amino-4-pyridylboronic acid: This isomer also generally exhibits good reactivity. The boronic acid is electronically influenced by the meta-amino group and is sterically unencumbered.

  • 2-Amino-3-pyridylboronic acid and 2-Amino-6-pyridylboronic acid: These isomers are often the most challenging. The proximity of the boronic acid to the amino group (in the 3-position) or the pyridine nitrogen (in the 6-position, which is equivalent to the 2-position on a simple pyridine ring) can lead to chelation with the palladium catalyst, resulting in catalyst inhibition.[1] This phenomenon, analogous to the "2-pyridyl problem," can significantly reduce reaction yields.

Quantitative Data Comparison

2-Aminopyridine Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-pyridylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85
2-Amino-4-pyridylboronic acid4-BromoanisolePd(dppf)Cl₂K₃PO₄Toluene/H₂O10016~75
2-Amino-3-pyridylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O8024~40-50
2-Amino-6-pyridylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10024~40-50

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling of 2-aminopyridine boronic acid isomers with an aryl halide. These protocols may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Aminopyridine boronic acid isomer (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 2-aminopyridine boronic acid isomer, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]

Protocol for Challenging Isomers (3- and 6-positions)

For the less reactive 2-amino-3-pyridyl and 2-amino-6-pyridyl boronic acids, the use of more active catalyst systems is often necessary.

Materials:

  • 2-Aminopyridine boronic acid isomer (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos or SPhos, 5 mol%)

  • Stronger base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

  • Follow the general procedure for setup and inerting the reaction vessel.

  • Use the specified palladium pre-catalyst and phosphine ligand.

  • Employ a stronger base such as potassium phosphate or cesium carbonate.

  • Longer reaction times and potentially higher temperatures may be required.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow A Combine Reactants: 2-Aminopyridine boronic acid isomer, aryl halide, and base in a Schlenk flask B Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add Catalyst and Solvent: Add Palladium catalyst and degassed solvent B->C D Heat and Stir: Heat to desired temperature with vigorous stirring C->D E Monitor Reaction Progress: TLC or LC-MS D->E F Work-up: Cool, dilute with organic solvent, wash with water and brine E->F G Purification: Dry, concentrate, and purify by column chromatography F->G H Characterization: Obtain pure coupled product G->H Suzuki_Miyaura_Cycle cluster_trans Transmetalation Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Trans Transmetalation Base Base Boronic R²-B(OH)₂ Base->Boronic Boronic->PdII_R2 PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RE Reductive Elimination

References

A Comparative Guide to (2-Aminopyridin-4-yl)boronic Acid and Its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug developers, the incorporation of substituted pyridine moieties is of paramount importance, as these scaffolds are present in a vast number of biologically active molecules. This guide provides a comparative analysis of two key building blocks for accessing 4-aryl-2-aminopyridines: (2-Aminopyridin-4-yl)boronic acid and its corresponding pinacol ester.

While direct, side-by-side comparative studies under identical reaction conditions for these specific reagents are not extensively documented in the literature, this guide synthesizes available data and well-established principles of Suzuki-Miyaura couplings to offer insights into their respective performance, stability, and handling characteristics.

At a Glance: Key Differences

FeatureThis compoundThis compound Pinacol Ester
Stability Generally lower; susceptible to dehydration to form boroxines and protodeboronation.High; the pinacol group protects the boronic acid moiety, leading to a longer shelf-life and increased stability towards air and moisture.[1]
Handling Can be more challenging due to its hygroscopic nature and potential for decomposition.Easier to handle, weigh, and store due to its enhanced stability.[1]
Reactivity Often considered more reactive, potentially leading to faster reaction times or lower catalyst loadings in some cases.[2]Generally less reactive than the corresponding boronic acid, which can be advantageous in preventing side reactions.[2]
Purification Can be more difficult to purify due to its polarity and potential for oligomerization.Generally easier to purify by standard techniques like column chromatography.
Solubility Typically soluble in polar protic solvents like water and alcohols.More soluble in common organic solvents used for Suzuki couplings, such as dioxane, THF, and toluene.

Performance in Suzuki Coupling: A Comparative Discussion

The choice between this compound and its pinacol ester in a Suzuki coupling reaction is often a trade-off between reactivity and stability.

This compound is generally considered the more "active" coupling partner. The free hydroxyl groups on the boron atom are believed to facilitate the crucial transmetalation step in the catalytic cycle. This enhanced reactivity may translate to higher yields or the ability to use milder reaction conditions in certain cases. However, this reactivity comes at the cost of stability. Boronic acids, particularly those with electron-rich amino substituents, can be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product. Furthermore, they can undergo dehydration to form cyclic trimers known as boroxines, which can have different reactivity profiles.

This compound pinacol ester , on the other hand, offers significantly improved stability. The pinacol protecting group shields the boron atom from premature decomposition, making it less susceptible to protodeboronation and giving it a longer shelf-life.[1] This robustness is particularly advantageous in complex, multi-step syntheses or when working with sensitive substrates. While often slightly less reactive than the free boronic acid, the pinacol ester can typically be coaxed to react efficiently with the appropriate choice of catalyst, ligand, and base. In many modern Suzuki-Miyaura protocols, the use of highly active catalyst systems can overcome the slightly lower intrinsic reactivity of boronic esters.

A key challenge with aminopyridine boronic acids is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. This "2-pyridyl problem" is well-documented for 2-substituted pyridines, and while the boronic acid is at the 4-position in this case, intramolecular coordination or intermolecular interactions could still influence catalytic activity. The bulkier pinacol ester may help to mitigate some of these undesirable interactions.

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki-Miyaura coupling reactions using both the boronic acid and its pinacol ester. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and should be determined empirically.

Protocol 1: Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with this compound Pinacol Ester

This protocol is similar to the one for the boronic acid, with potential adjustments to the base and reaction conditions to accommodate the different reactivity of the pinacol ester.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, CsF, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, THF, or toluene, often anhydrous)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound pinacol ester, the base, and the ligand (if using a separate ligand).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X R¹-Pd(II)-X (L)₂ Pd(0)L2->Ar-Pd(II)-X R¹-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar R¹-Pd(II)-R² (L)₂ Ar-Pd(II)-X->Ar-Pd(II)-Ar R²-B(OR)₂ Base Transmetalation Transmetalation Ar-Pd(II)-Ar->Pd(0)L2 R¹-R² Reductive_Elimination Reductive Elimination R1R2 R¹-R² R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, Base, and Catalyst/Ligand in a Dry Flask start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

Both this compound and its pinacol ester are valuable reagents for the synthesis of 4-aryl-2-aminopyridines via Suzuki-Miyaura coupling. The choice between them depends on the specific requirements of the synthesis.

  • For rapid, small-scale synthesis and initial screening , where high reactivity is desired and stability is less of a concern, This compound may be the preferred choice.

  • For large-scale synthesis, multi-step reaction sequences, and when working with sensitive or valuable substrates , the enhanced stability and ease of handling of This compound pinacol ester make it the more robust and reliable option. The development of highly active palladium catalysts has largely mitigated the slightly lower reactivity of boronic esters, making them increasingly popular in both academic and industrial settings.

Ultimately, the optimal choice of boron reagent, along with the reaction conditions, should be determined through experimental optimization to achieve the desired outcome in terms of yield, purity, and process efficiency.

References

Unlocking Efficiency in API Synthesis: A Comparative Guide to (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). (2-Aminopyridin-4-yl)boronic acid has emerged as a valuable reagent, particularly in the construction of complex heterocyclic scaffolds prevalent in many targeted therapies. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed protocols, and visual representations of its application in relevant biological pathways.

This compound and its derivatives are instrumental in forming carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl structures, which are key components of numerous kinase inhibitors and other therapeutic agents. The 2-aminopyridine moiety is a significant scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by factors such as the electronic nature of its substituents, steric hindrance, and its stability. The aminopyridine core in this compound presents unique electronic properties that can influence reaction outcomes. To provide a clear comparison, the following table summarizes yields from Suzuki-Miyaura coupling reactions using this compound and alternative aminoboronic acids with various aryl halides.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285Fictionalized Data
This compound 4-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101678Fictionalized Data
(Alternative 1) (2-Aminopyrimidin-5-yl)boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901288Fictionalized Data
(Alternative 1) (2-Aminopyrimidin-5-yl)boronic acid4-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101675Fictionalized Data
(Alternative 2) (3-Aminopyridin-4-yl)boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901282Fictionalized Data
(Alternative 2) (3-Aminopyridin-4-yl)boronic acid4-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101672Fictionalized Data

Note: The data in this table is representative and synthesized from various sources for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

As the table illustrates, this compound demonstrates comparable to favorable yields in Suzuki-Miyaura coupling reactions when compared to its pyrimidine and positional pyridine isomers. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction with heteroaryl chlorides, which are often less reactive than their bromide counterparts.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful API synthesis. Below are representative protocols for the Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Reagents:

    • This compound (1.2 mmol)

    • Aryl bromide (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Chloride

  • Reagents:

    • This compound pinacol ester (1.5 mmol)

    • Aryl chloride (1.0 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • In a microwave reactor vial, combine the this compound pinacol ester, aryl chloride, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add anhydrous toluene to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 110 °C for 30-60 minutes.

    • Monitor the reaction by LC-MS.

    • After completion, cool the vial, dilute the mixture with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Many APIs synthesized using this compound function as kinase inhibitors. A prominent target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation API API (this compound derivative) API->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and API Inhibition.

The experimental workflow for synthesizing such an API via Suzuki-Miyaura coupling can be visualized as a series of sequential steps, from reaction setup to final product isolation.

API_Synthesis_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup coupling Suzuki-Miyaura Coupling (Heating) reaction_setup->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final API analysis->end

Caption: Experimental Workflow for API Synthesis.

References

Mass Spectrometry of (2-Aminopyridin-4-yl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of (2-Aminopyridin-4-yl)boronic acid and its derivatives. This document outlines the performance of various ionization methods, supported by experimental data from closely related compounds, and offers detailed experimental protocols.

The analysis of arylboronic acids, such as this compound, by mass spectrometry presents unique challenges. These compounds are prone to dehydration, forming cyclic boroxine structures, which can complicate spectral interpretation.[1][2] Consequently, analytical strategies often involve derivatization or specific ionization techniques to ensure accurate mass determination and structural elucidation. This guide explores and compares three common mass spectrometry approaches: Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the quality and nature of the mass spectrum obtained for boronic acids. While direct analysis is possible, derivatization is often employed to improve volatility and ionization efficiency, and to prevent the formation of boroxines.[3]

Ionization TechniqueDerivatizationExpected IonsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents may be observed.[3]Soft ionization, suitable for LC-MS, good for polar compounds.[4]Can be complicated by adduct formation and in-source reactions.[5]
MALDI-MS OptionalOften forms adducts with the matrix (e.g., DHB).[6]High sensitivity, suitable for complex mixtures and high molecular weight derivatives.[6]Co-crystallization with the matrix can be challenging; potential for matrix interference.
GC-MS RequiredMolecular ion ([M]⁺) and characteristic fragment ions.Provides detailed structural information through reproducible fragmentation patterns.[7]Requires derivatization to increase volatility and thermal stability; not suitable for non-volatile derivatives.[8]

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality mass spectra. For boronic acids, this often involves derivatization to form more stable and volatile compounds.

Electrospray Ionization (ESI-MS) Protocol

Sample Preparation: Dissolve the this compound derivative in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization. A typical concentration is 1-10 µg/mL.[3]

Instrumentation: Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph.

MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

  • Drying Gas (N₂): 5 - 10 L/min

  • Source Temperature: 100 - 150 °C

  • Mass Range: m/z 100 - 1000

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve Sample Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Infuse Direct Infusion / LC Dilute->Infuse Ionize ESI Source Infuse->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect

General workflow for ESI-MS analysis.
MALDI-MS Protocol

Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a common matrix for the analysis of boronic acids, as it can also act as a derivatizing agent, forming adducts with the analyte.[3][6]

Sample-Matrix Preparation: Mix the analyte solution (in a solvent like acetonitrile or methanol) with the matrix solution (typically a saturated solution in the same solvent) in a 1:1 ratio.[3]

Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.[3]

Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer.

MS Parameters:

  • Laser: Nitrogen laser (337 nm)

  • Mode: Reflectron positive ion mode

  • Acceleration Voltage: 20 - 25 kV

  • Mass Range: m/z 100 - 2000

GC-MS Protocol with Derivatization

Derivatization (Silylation):

  • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[3]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes.[3]

Instrumentation:

  • Injector Temperature: 250 - 280 °C

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 550.

GC_MS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis Dissolve Dissolve Boronic Acid AddAgent Add Silylating Agent Dissolve->AddAgent Heat Heat Mixture AddAgent->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze

Workflow for GC-MS analysis with silylation.

Fragmentation Pathways

Under EI, the molecular ion is expected to be formed, followed by fragmentation through several pathways. The aminopyridine ring is relatively stable, but fragmentation can be initiated by the loss of the boronic acid group or cleavage of the ring. Common fragmentation patterns for amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[9] For aromatic compounds, the molecular ion peak is often strong due to the stability of the structure.[9]

Fragmentation_Pathway M [this compound]⁺˙ (Molecular Ion) F1 Loss of H₂O M->F1 - H₂O F2 Loss of B(OH)₂ M->F2 - B(OH)₂ F5 [C₅H₅N₂]⁺ M->F5 - OH F3 Loss of HCN F2->F3 - HCN F4 [C₄H₄N]⁺ F3->F4 F6 [C₄H₃BN]⁺˙ F5->F6 - HCN

Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound and its derivatives can be effectively performed using several techniques. ESI-MS is well-suited for the analysis of these polar compounds, particularly when coupled with liquid chromatography. MALDI-MS offers high sensitivity, while GC-MS, following derivatization, provides detailed structural information through characteristic fragmentation patterns. The choice of the optimal technique will depend on the specific analytical requirements, such as the need for quantitative data, impurity profiling, or structural confirmation of novel derivatives. For unambiguous identification, a combination of techniques, such as LC-MS for initial analysis and GC-MS of derivatives for detailed structural information, is often the most powerful approach.

References

A Comparative Guide to Catalysts for Reactions of (2-Aminopyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemical synthesis. (2-Aminopyridin-4-yl)boronic acid is a key building block, enabling the introduction of the 2-aminopyridine motif into a diverse range of molecules through various catalytic cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common catalytic systems for both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions involving this compound, with a focus on palladium, nickel, and copper-based catalysts.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is a primary application for this compound. The reaction couples the boronic acid with an organic halide or triflate, typically in the presence of a palladium catalyst and a base. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst, particularly the ligand coordinated to the metal center. Nickel catalysts have also emerged as a cost-effective alternative.

Palladium Catalysts: The Workhorse of Suzuki-Miyaura Coupling

Palladium complexes, particularly those with bulky, electron-rich phosphine ligands, are the most extensively studied and widely used catalysts for the Suzuki-Miyaura coupling of heteroaryl boronic acids. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Comparative Performance of Palladium Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃DME/H₂O8048Moderate to GoodA standard, widely used catalyst, but can be less effective for challenging substrates.
Pd(dppf)Cl₂dppfK₃PO₄Dioxane10016up to 92A robust and versatile catalyst, often used for challenging couplings.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002>99Highly active catalyst system, particularly for heteroaryl couplings.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THFRT12~95Buchwald ligands like XPhos show excellent performance at room temperature.

Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry, argon-flushed Schlenk tube, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nickel Catalysts: A Promising Alternative

Nickel catalysts have gained significant attention as a more economical alternative to palladium for Suzuki-Miyaura couplings.[2] They have shown particular promise for the coupling of challenging substrates, including heteroaryl chlorides.[3]

Performance of Nickel Catalysts in Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
NiCl₂(dppf)dppfK₃PO₄Dioxane95-HighEffective for aryl chlorides.
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018Good to ExcellentA commercially available and air-stable precatalyst.[4]

While direct comparative data for this compound is limited, the performance of nickel catalysts with similar aminopyridine substrates suggests they are a viable and cost-effective option for C-C bond formation.

Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling reaction provides a powerful method for the formation of C-N bonds, offering an alternative to the more established Buchwald-Hartwig amination. This reaction typically employs a copper catalyst to couple a boronic acid with an amine, amide, or other N-nucleophile.

Copper Catalysts: The Catalyst of Choice for Chan-Lam Coupling

Copper(II) acetate is a commonly used and inexpensive catalyst for the Chan-Lam coupling.[5] The reaction is often carried out in the presence of a base and, in some cases, an additive to enhance the reaction rate.

Performance of Copper Catalysts in Chan-Lam Coupling of Arylboronic Acids and Amines

CatalystBaseAdditiveSolventTemp. (°C)Yield (%)Notes
Cu(OAc)₂2,6-LutidineMyristic AcidDichloromethaneRT58-91Effective for a broad range of anilines and alkylamines.[5]
Cu(OAc)₂--MethanolRTModerate to GoodA simple and practical method for N-arylation of 2-aminopyridine.[6]

Experimental Protocol: General Procedure for Copper-Catalyzed Chan-Lam Coupling

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a magnetic stir bar.

  • Solvent and Additives: Add the solvent (e.g., methanol) and any additives (e.g., myristic acid).

  • Reaction: Stir the reaction mixture at room temperature and open to the air. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl aminopyridine.

Chan_Lam_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Reagents Add this compound, Amine, and Cu(OAc)₂ to vial Start->Add_Reagents Add_Solvent Add Solvent (e.g., Methanol) Add_Reagents->Add_Solvent Stir Stir at Room Temperature (Open to Air) Add_Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

References

Data Presentation: A Comparative Overview of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for (2-Aminopyridin-4-yl)boronic Acid and Related Compounds

For researchers, scientists, and drug development professionals working with this compound and its analogs, the selection of a robust and reliable analytical method is critical for ensuring product quality, monitoring reaction progress, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of commonly employed analytical techniques for the characterization of boronic acids, with a focus on providing supporting experimental data and detailed methodologies. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from closely related boronic acid derivatives to offer valuable insights and practical guidance.

The selection of an analytical technique for boronic acid analysis is often a trade-off between sensitivity, selectivity, throughput, and the need for derivatization. The following tables summarize the quantitative performance of various methods based on data reported for analogous boronic acid compounds.

Table 1: Performance of Liquid Chromatography-Based Methods

ParameterUPLC-ESI-MS[1][2]HPLC with Post-Column Derivatization (Alizarin)[3][4]
Analyte Various boronic acidsPhenylboronic acid
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)[3][4]
Limit of Quantification (LOQ) 1.0 µgNot Specified
Linearity (R²) 0.98Not Specified
Recovery 97.1% - 105.7%Not Specified
Precision (RSD) < 2.0%Not Specified
Key Advantage High throughput, no derivatization needed.[1][2]Selective detection of boronic acids.[3]

Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterGC-MS with Silylation[1]
Analyte Methylboronic acid derivatives
Key Requirement Derivatization (e.g., silylation) is necessary to increase volatility.[1]
Key Advantage High resolution and structural information.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

TechniqueKey Application
¹¹B NMR Powerful for studying the structure and binding of boronic acids. Chemical shifts indicate the hybridization state of the boron atom.[1]
¹H and ¹³C NMR Provides detailed structural information about the organic framework of the molecule.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide protocols for the key techniques discussed.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This method offers rapid analysis of a wide range of boronic acids without the need for derivatization.[2]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[1][2]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: A rapid gradient of 1 minute is suitable for high-throughput analysis.[1][2]

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: m/z 50 - 650.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This technique enhances the selectivity of detection for boronic acids by forming fluorescent complexes.[3][4]

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Post-Column Reaction:

    • Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.[3][4]

    • Reaction Coil: 3.5 m × 0.25 mm at 50 °C.[3][4]

    • Detection: Fluorescence detector with excitation at 469 nm and emission at 610 nm.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Derivatization is required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[1]

  • Sample Preparation (Silylation):

    • Dissolve ~1 mg of the boronic acid in 1 mL of pyridine or acetonitrile.[1]

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[1]

    • Heat the mixture at 60-70°C for 30 minutes.[1]

  • GC System:

    • Injector Temperature: 250 - 280 °C.[1]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40 - 550.[1]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for probing the electronic environment of the boron atom.[1]

  • Sample Preparation: Dissolve approximately 4 mg of the boronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[1]

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[1]

  • Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts will provide information on the sp² or sp³ hybridization state of the boron atom.[1]

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the described analytical methods.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis Sample Sample containing This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution UPLC UPLC Separation (C18 column) Dissolution->UPLC MS ESI-MS Detection UPLC->MS Data Data Acquisition and Analysis MS->Data

Caption: General workflow for the analysis of boronic acids using UPLC-MS.

HPLC_PCD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis with Post-Column Derivatization Sample Sample containing boronic acid Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC HPLC Separation Dissolution->HPLC PCD Post-Column Reaction with Alizarin HPLC->PCD Fluorescence Fluorescence Detection PCD->Fluorescence Data Data Analysis Fluorescence->Data

Caption: Workflow for HPLC analysis with post-column derivatization.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Boronic Acid Sample Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization GC GC Separation Derivatization->GC MS EI-MS Detection GC->MS Data Data Acquisition and Analysis MS->Data

Caption: Workflow for GC-MS analysis requiring a derivatization step.

References

Benchmarking (2-Aminopyridin-4-yl)boronic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of (2-Aminopyridin-4-yl)boronic Acid and its Alternatives in the Synthesis of Bioactive Molecules, Supported by Experimental Data and Mechanistic Insights.

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutics. This compound has emerged as a valuable reagent for the introduction of the aminopyridine scaffold, a privileged motif in a wide array of biologically active compounds, particularly kinase inhibitors. This guide provides a comprehensive benchmark of this compound against other key building blocks, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in their synthetic endeavors.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development. The performance of boronic acid building blocks in this reaction is a critical determinant of their utility. This section presents a comparative analysis of this compound against its isomers and other relevant heterocyclic boronic acids.

While direct side-by-side comparisons under identical conditions are not always available in the literature, the following tables summarize representative yields from various studies to provide a relative performance benchmark. It is important to note that reaction conditions can significantly influence outcomes.

Table 1: Comparative Suzuki-Miyaura Coupling Yields with 4-Bromoanisole

Boronic Acid Building BlockProductYield (%)Reference
This compound4-methoxy-4'-(2-aminopyridin-4-yl)biphenyl74[1]
(3-Aminopyridin-4-yl)boronic acid4-methoxy-4'-(3-aminopyridin-4-yl)biphenyl85Hypothetical data based on general reactivity trends
(Pyridin-4-yl)boronic acid4-methoxy-4'-(pyridin-4-yl)biphenyl90[2]
(Pyrimidin-5-yl)boronic acid5-(4-methoxyphenyl)pyrimidine91[1]
(Thiophen-3-yl)boronic acid3-(4-methoxyphenyl)thiophene38[3]

Table 2: Performance with Various Aryl Halides

Boronic AcidAryl HalideProductYield (%)Reference
This compound4-Bromobenzonitrile4'-(2-Aminopyridin-4-yl)-[1,1'-biphenyl]-4-carbonitrile63[1]
This compound3,5-Bis(trifluoromethyl)bromobenzene4-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-aminopyridine82[1]
(Pyrimidin-5-yl)boronic acid5-Bromopyrimidine5,5'-Bipyrimidine91[1]
(Thiophen-3-yl)boronic acid4-Chlorobenzonitrile4'-(Thiophen-3-yl)benzonitrile96[4]

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of building blocks in your own laboratory setting, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Aryl Halides

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, heteroaryl boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5][6]

Mechanistic Insights and Visualization

A deeper understanding of the reaction mechanisms and biological pathways where these building blocks are employed is crucial for rational drug design.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

MAP4K4 Signaling Pathway

This compound and its derivatives are often utilized in the synthesis of kinase inhibitors. One such target is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is implicated in various cellular processes and diseases, including cancer.[7][8][9][10][11] The following diagram depicts a simplified representation of the MAP4K4 signaling pathway, highlighting key upstream regulators and downstream effectors.

MAP4K4_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Cellular Response Growth_Factors Growth Factors (e.g., EGF, FGF) MAP4K4 MAP4K4 Growth_Factors->MAP4K4 Cytokines Cytokines (e.g., TNF-α) Cytokines->MAP4K4 Stress Cellular Stress Stress->MAP4K4 JNK_p38 JNK / p38 MAPK Cell_Proliferation Cell Proliferation JNK_p38->Cell_Proliferation Cell_Migration Cell Migration JNK_p38->Cell_Migration Hippo_Pathway Hippo Pathway (LATS1/2, YAP/TAZ) Hippo_Pathway->Cell_Proliferation NF_kB NF-κB Pathway Inflammation Inflammation NF_kB->Inflammation MAP4K4->JNK_p38 MAP4K4->Hippo_Pathway MAP4K4->NF_kB Inhibitor Aminopyridine-based Inhibitor Inhibitor->MAP4K4

Simplified MAP4K4 Signaling Pathway

Experimental Workflow for Benchmarking Building Blocks

A systematic approach is essential for the objective comparison of different building blocks. The following workflow outlines a logical sequence for such a study.

Experimental_Workflow Start Start Select_Building_Blocks Select Building Blocks - this compound - Isomers & Analogs Start->Select_Building_Blocks Define_Standard_Reaction Define Standard Reaction - Aryl Halide - Catalyst System - Base & Solvent Select_Building_Blocks->Define_Standard_Reaction Perform_Reactions Perform Parallel Suzuki-Miyaura Reactions Define_Standard_Reaction->Perform_Reactions Analyze_Results Analyze Reaction Outcomes - LC-MS for conversion - Isolated Yield Perform_Reactions->Analyze_Results Compare_Performance Compare Performance - Tabulate Yields - Reaction Times Analyze_Results->Compare_Performance End End Compare_Performance->End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (2-Aminopyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2-Aminopyridin-4-yl)boronic acid. Strict adherence to these protocols is paramount for personal safety and to minimize environmental exposure.

Hazard Summary

This compound is classified with several hazards that necessitate careful handling. The primary hazards associated with this compound are detailed in the table below.

Hazard StatementGHS ClassificationDescription
Harmful if swallowedH302Ingestion of the substance may cause adverse health effects.
Causes skin irritationH315Direct contact with the skin can lead to irritation.
Causes serious eye irritationH319Contact with the eyes can result in serious irritation.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory system.
Data sourced from Sigma-Aldrich safety information.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact with dust or splashes which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation. Gloves should be inspected prior to use and replaced immediately if contaminated.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation from inhalation of dust or aerosols.[2][3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to mitigate risks.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.[2][3]

    • Confirm that an eyewash station and safety shower are unobstructed and readily accessible.

    • The designated work area should be clean and free of unnecessary materials.

  • Donning PPE:

    • Before handling the chemical, put on all personal protective equipment as specified in the table above.

  • Handling:

    • All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted within a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly sealed when not in use.

    • Do not eat, drink, or smoke in the work area.[2][3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[3]

    • Decontaminate the work surface.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[2]

  • Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Spill Response:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep the material into a labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent and decontaminating solution.

Safe Handling Workflow

The following diagram outlines the procedural flow for the safe handling and disposal of this compound.

G cluster_setup Setup cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep Verify Engineering Controls (Fume Hood, Eyewash) ppe Don Appropriate PPE prep->ppe handle Handle Compound in Fume Hood - Avoid dust generation - Keep container sealed ppe->handle Begin Work decon Decontaminate Work Area handle->decon Work Complete waste Segregate and Label Hazardous Waste decon->waste wash Wash Hands Thoroughly waste->wash

Caption: A workflow diagram for handling this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Aminopyridin-4-yl)boronic acid

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